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  • Product: tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
  • CAS: 2230804-16-5

Core Science & Biosynthesis

Foundational

Strategic Utility of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate in Modern Drug Discovery

As the pharmaceutical industry shifts away from flat, planar, and overly lipophilic aromatic rings, the integration of highly saturated, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts away from flat, planar, and overly lipophilic aromatic rings, the integration of highly saturated, three-dimensional scaffolds has become a cornerstone of modern medicinal chemistry. tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) represents a premium spirocyclic building block designed specifically to address the pharmacokinetic and physicochemical bottlenecks of traditional drug discovery.

This technical whitepaper provides an in-depth analysis of this compound’s structural profiling, its role in the "Escape from Flatland" paradigm, and self-validating synthetic workflows for its orthogonal functionalization.

Structural Profiling & Physicochemical Properties

The architecture of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate features a rigid 2-azaspiro[4.5]decane core. It is dual-functionalized with an electrophilic 8-formyl group (aldehyde) and a nucleophilically masked 2-aza group (Boc-protected secondary amine). This orthogonal reactivity profile allows for bidirectional vector expansion without cross-reactivity [1].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylateStandard IUPAC nomenclature.
CAS Number 2230804-16-5Unique registry identifier for sourcing [2].
Molecular Formula C₁₅H₂₅NO₃Indicates high saturation and low heteroatom count.
Molecular Weight 267.37 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
Fraction sp³ (Fsp³) 0.87 (13 out of 15 carbons)Exceptionally high Fsp³ enhances aqueous solubility and reduces off-target promiscuity.
Key Functional Handles 8-Formyl, 2-Boc-Protected AmineEnables orthogonal, iterative synthetic workflows.
Core Scaffold 2-Azaspiro[4.5]decaneProvides a rigid 3D vector, acting as a bioisostere for piperazine or morpholine rings [3].

The "Escape from Flatland" Paradigm

The concept of "Escaping Flatland," pioneered by Lovering et al., postulates that increasing the saturation of a drug candidate—measured by the fraction of sp³ hybridized carbons (Fsp³)—directly correlates with clinical success [1]. Highly aromatic (flat) molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity driven by non-specific hydrophobic interactions.

By incorporating the 2-azaspiro[4.5]decane core, medicinal chemists can achieve the following:

  • Enhanced Solubility: The spirocyclic quaternary carbon disrupts crystal lattice packing, lowering the melting point and significantly improving thermodynamic solubility.

  • Vectorial Complexity: The spiro-fusion projects substituents into distinct three-dimensional quadrants, allowing for precise spatial interactions with target protein binding pockets that flat aromatic rings cannot reach.

  • Metabolic Stability: The lack of benzylic positions and the steric hindrance around the spiro-center protect the scaffold from rapid cytochrome P450-mediated oxidative metabolism.

Synthetic Workflows & Orthogonal Functionalization

The true value of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate lies in its orthogonal handles. The 8-formyl group can be elaborated via reductive amination, Wittig olefination, or Grignard addition, while the Boc-protected amine remains fully intact. Subsequently, the Boc group can be cleaved to reveal a secondary amine for acylation, alkylation, or Buchwald-Hartwig cross-coupling.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of orthogonal functionalization, demonstrating how the spirocyclic core is elaborated step-by-step.

G SM tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate CAS: 2230804-16-5 Imine Iminium Intermediate (Transient Species) SM->Imine Primary/Secondary Amine Weak Acid Catalyst Amine 8-Alkylamino Intermediate (Boc-Protected) Imine->Amine NaBH(OAc)3 Reductive Amination Final 2-Azaspiro[4.5]decane Derivative (Free Secondary Amine) Amine->Final TFA / DCM Boc Deprotection

Orthogonal functionalization pathway of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are employed.

Protocol A: Reductive Amination of the 8-Formyl Handle

This protocol outlines the coupling of the spirocyclic aldehyde with a primary or secondary amine.

  • Imine Formation:

    • Action: Dissolve tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a weak Brønsted acid to protonate the carbonyl oxygen, increasing its electrophilicity without completely protonating the nucleophilic amine. DCE provides a non-nucleophilic, polar aprotic environment that stabilizes the transition state.

    • Validation: Monitor the reaction via TLC (using a ninhydrin stain). The reaction is validated to proceed to step 2 only when the aldehyde spot is entirely consumed, confirming complete conversion to the transient imine/iminium species.

  • Selective Reduction:

    • Action: Cool the mixture to 0 °C and add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it too mild to reduce unreacted aldehydes, but reactive enough to reduce the more electrophilic iminium ion. Cooling prevents exothermic side reactions.

  • Quench and Isolation:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Validation: The aqueous layer pH must test at ~8, ensuring the complete neutralization of acetic acid and the destruction of excess reducing agent.

Protocol B: Acidic Boc-Deprotection

Following the functionalization of the 8-position, the 2-aza position must be deprotected for further elaboration.

  • Acidic Cleavage:

    • Action: Dissolve the Boc-protected intermediate from Protocol A in DCM. Cool to 0 °C and add trifluoroacetic acid (TFA) (10.0 eq) dropwise. Warm to room temperature and stir for 2 hours.

    • Causality: TFA protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. This cation rapidly eliminates to form isobutylene gas and carbon dioxide. According to Le Chatelier's principle, the irreversible escape of these gaseous byproducts drives the deprotection to 100% completion.

    • Validation: Monitor by LC-MS. The system validates completion when the mass spectrum shows a quantitative shift to[M+H]⁺ = (Intermediate Mass - 100 Da), corresponding exactly to the loss of the Boc group.

  • Free-Basing and Purification:

    • Action: Concentrate the mixture under reduced pressure to remove excess TFA. Dissolve the residue in methanol and load it onto a Strong Cation Exchange (SCX) cartridge. Wash with methanol, then elute with 2M NH₃ in methanol.

    • Causality: The SCX resin's sulfonic acid groups trap the protonated secondary amine. Washing with neutral methanol removes non-basic organic impurities. The ammonia solution deprotonates the amine, releasing the pure, free-based spirocycle ready for the next synthetic step.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71711106, tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Structural Analog). URL: [Link]

Exploratory

CAS registry number for tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Technical Whitepaper: Leveraging tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS 2230804-16-5) in Advanced Drug Discovery Executive Summary Modern medicinal chemistry has undergone a paradigm shift, moving a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Leveraging tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS 2230804-16-5) in Advanced Drug Discovery

Executive Summary

Modern medicinal chemistry has undergone a paradigm shift, moving away from flat, sp2-rich aromatic scaffolds toward complex, three-dimensional architectures. At the forefront of this transition are spirocyclic building blocks. This technical guide provides an in-depth analysis of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) [1], a highly versatile bifunctional scaffold. By acting as a rigid, sp3-rich core, this molecule empowers drug development professionals to optimize pharmacokinetic profiles, enhance metabolic stability, and precisely navigate chemical space.

Physicochemical and Structural Profiling

Understanding the quantitative metrics of a building block is the first step in rational drug design. CAS 2230804-16-5 features a spiro[4.5]decane core—a pyrrolidine ring spiro-fused to a cyclohexane ring. The orthogonal functionalization (a Boc-protected amine and a reactive aldehyde) allows for bidirectional elaboration.

PropertyValue
Chemical Name tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
CAS Registry Number 2230804-16-5
Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Fraction of sp3 Carbons (Fsp3) 0.87 (13/15 carbons)
Topological Polar Surface Area (TPSA) ~55.4 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

Data synthesized from commercial chemical databases[1][2].

The Causality of Spirocycles in Pharmacokinetic Optimization

Why select a spirocycle over a traditional piperidine or cyclohexane ring? The answer lies in the causality between structural rigidity and in vivo performance.

The exceptionally high Fsp3 value (0.87) of this scaffold directly correlates with improved aqueous solubility and reduced off-target promiscuity. Flat aromatic rings often suffer from π-π stacking-induced aggregation and non-specific binding to off-target proteins (such as the hERG channel). In contrast, the spirocyclic core of CAS 2230804-16-5 projects its substituents into specific 3D vectors. This conformational restriction lowers the entropic penalty upon binding to the target receptor, thereby increasing binding affinity while simultaneously resisting cytochrome P450 (CYP) mediated metabolism.

spiro_logic A tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) B High Fsp3 Character (Fsp3 ≈ 0.87) A->B Structural Property C Spirocyclic Core (Conformational Restriction) A->C Structural Property E Enhanced Metabolic Stability B->E Resists CYP450 Metabolism D Reduced Off-Target Binding C->D Precise 3D Vector Projection F Improved Pharmacokinetics & Clinical Translation D->F Favorable Safety Profile E->F Sustained In vivo Exposure

Logical relationship between the structural properties of CAS 2230804-16-5 and PK optimization.

Synthetic Utility: Orthogonal Reactivity

The strategic value of CAS 2230804-16-5 lies in its orthogonal reactive handles, allowing chemists to build complex molecules systematically[3]:

  • The Aldehyde (C8): A highly electrophilic center primed for C-N bond formation (reductive amination), C-C bond formation (Wittig olefination, Grignard addition), or oxidation to a carboxylic acid.

  • The Boc-Protected Amine (C2): The tert-butoxycarbonyl (Boc) group ensures the secondary amine remains inert during electrophilic transformations at the C8 position. Once the aldehyde is functionalized, the Boc group can be quantitatively cleaved under acidic conditions (e.g., 20% TFA in DCM or 4M HCl in Dioxane) to reveal the amine for subsequent amide coupling or SNAr reactions.

Validated Experimental Protocol: Reductive Amination Workflow

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology details the reductive amination of the C8 formyl group with a primary amine, explaining the mechanistic rationale behind each reagent choice.

Mechanistic Rationale: The choice of 1,2-dichloroethane (DCE) over dichloromethane (DCM) is deliberate. DCE provides superior solubility for the reducing agent and allows for gentle heating if sterically hindered amines are used. Crucially, sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the aldehyde to an alcohol before the imine has fully formed.

experimental_workflow Step1 1. Substrate Preparation Dissolve CAS 2230804-16-5 in anhydrous DCE Step2 2. Amine Addition Add primary amine (1.2 eq) & AcOH (cat.) Step1->Step2 Step3 3. Imine Formation & Validation Stir at RT; Validate via LC-MS Step2->Step3 Step4 4. Mild Reduction Add NaBH(OAc)3 (1.5 eq) at 0°C Step3->Step4 Step5 5. Reaction Quench Quench with Sat. NaHCO3 to neutralize AcOH Step4->Step5 Step6 6. Extraction & Purification DCM extraction & Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination of CAS 2230804-16-5.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate in anhydrous DCE (0.1 M concentration) under an inert nitrogen atmosphere.

  • Imine Formation: Add 1.2 equivalents of the target primary amine, followed by a catalytic amount of glacial acetic acid (AcOH, 0.1 eq). The AcOH acts as a Brønsted acid catalyst, protonating the aldehyde oxygen to accelerate nucleophilic attack by the amine.

  • Self-Validation Checkpoint (Critical): Stir the mixture at room temperature for 2 hours. Do not proceed to reduction blindly. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Ensure the complete disappearance of the starting material mass and the appearance of the imine intermediate.

  • Reduction: Once imine formation is confirmed, cool the reaction to 0 °C. Add 1.5 equivalents of NaBH(OAc)3 portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3. This neutralizes the acetic acid and destroys unreacted hydride. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on the amine polarity) to yield the pure secondary amine product.

Analytical Characterization & Validation

Post-purification, the structural integrity of the functionalized spirocycle must be rigorously confirmed to ensure downstream reliability:

  • 1H NMR (400 MHz, CDCl3): The defining diagnostic feature of the starting material (CAS 2230804-16-5) is the aldehydic proton, which resonates as a distinct signal near δ 9.5–9.8 ppm. Successful reductive amination is definitively confirmed by the complete absence of this peak and the emergence of a new multiplet corresponding to the newly formed methylene bridge (–CH2–NH–) around δ 2.5–2.8 ppm.

  • LC-MS: Confirm the target molecular weight. Note that Boc-protected compounds often exhibit a characteristic fragmentation pattern in positive ESI mode, frequently losing the tert-butyl group ([M+H - 56]+) or the entire Boc group ([M+H - 100]+).

References

  • ChemicalBook. "tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Basic information".
  • BLDpharm. "2230804-16-5 | tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate".
  • AiFChem. "1416176-14-1 | tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate" (Cross-reference for spirocyclic building blocks).

Sources

Foundational

Technical Whitepaper & Safety Profiling: tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Executive Summary & Structural Rationale In modern drug discovery, the incorporation of spirocyclic scaffolds has emerged as a premier strategy to optimize the physicochemical properties of clinical candidates. By increa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the incorporation of spirocyclic scaffolds has emerged as a premier strategy to optimize the physicochemical properties of clinical candidates. By increasing the fraction of sp3-hybridized carbons (Fsp3), spirocycles disrupt molecular planarity, thereby enhancing aqueous solubility, membrane permeability, and target specificity[1]. Furthermore, these rigid, three-dimensional frameworks serve as highly effective bioisosteres for traditional planar rings such as piperidine or benzene[2].

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) is a highly valuable, bifunctional molecular building block designed for advanced synthetic applications[3]. It features an orthogonal reactivity profile: a stable, Boc-protected secondary amine at the 2-position, and a highly reactive formyl (aldehyde) group at the 8-position, making it an ideal precursor for late-stage functionalization via reductive amination.

Physicochemical Profiling & Mechanistic Toxicology

To safely and effectively utilize this building block, researchers must understand both its physical parameters and the mechanistic basis of its hazard profile. The quantitative data is summarized below.

Table 1: Physicochemical & Safety Parameters
ParameterValue / Specification
Chemical Name tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate
CAS Number 2230804-16-5[3]
Molecular Formula C15H25NO3
Molecular Weight 267.36 g/mol
Signal Word Warning (H302: Harmful if swallowed)[4]
Storage Temperature 2-8°C or -20°C (Long-term)
Atmosphere Inert (Argon or Nitrogen)
Mechanistic Toxicology
  • Aldehyde Reactivity (Sensitization & Irritation): The 8-formyl group is a potent electrophile. Upon contact with biological tissues, it can undergo nucleophilic attack by the primary amines of lysine residues in skin or ocular proteins, forming covalent Schiff bases. This mechanism is responsible for its potential to cause acute skin and eye irritation.

  • Boc-Group Degradation: While the tert-butyloxycarbonyl (Boc) protecting group is stable under basic and neutral conditions, exposure to strong acids (e.g., HCl, TFA) triggers a self-immolative degradation pathway. This releases isobutylene gas and carbon dioxide, posing a pressurization hazard if stored in tightly sealed, unvented containers after accidental acid contamination.

Inert Handling & Storage Protocol

Aldehydes are inherently susceptible to auto-oxidation, a radical-mediated chain reaction where atmospheric oxygen converts the formyl group into a carboxylic acid. To preserve the synthetic integrity of the spirocyclic scaffold, the following self-validating handling protocol must be strictly adhered to.

Step-by-Step Handling Methodology
  • Atmospheric Displacement: Before opening the reagent bottle, purge a desiccator or glovebox with Argon. Causality: Argon is heavier than Nitrogen and effectively blankets the solid/viscous oil, preventing O2 ingress.

  • Temperature Equilibration: Allow the sealed vial to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, which can hydrate the aldehyde and complicate downstream anhydrous reactions.

  • Inert Transfer: Weigh the required mass rapidly using anti-static spatulas. Flush the headspace of the source vial with a gentle stream of Argon for 15 seconds before resealing.

  • Validation Checkpoint: Periodically validate the reagent's purity via 1H-NMR. The presence of a sharp singlet near δ 9.5-10.0 ppm confirms an intact aldehyde, whereas a broad peak near δ 12.0 ppm indicates carboxylic acid formation via auto-oxidation.

Synthetic Utility: Reductive Amination Workflow

The primary application of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is the synthesis of complex, N-alkylated spirocyclic amines. The most robust method for this transformation is direct reductive amination using Sodium Triacetoxyborohydride (NaBH(OAc)3)[5].

Mechanistic Workflow Diagram

Workflow A 1. Substrate Preparation Aldehyde + DCE B 2. Imine Formation Add Amine (Ar atm) A->B Stir 10 min C 3. Selective Reduction NaBH(OAc)3 Addition B->C In situ Iminium D 4. Reaction Quench Saturated NaHCO3 C->D TLC Validation E 5. Product Isolation Phase Separation D->E Gas Evolution Stops

Fig 1. Self-validating reductive amination workflow for spirocyclic aldehydes.

Step-by-Step Experimental Protocol
  • Substrate Solvation & Imine Formation:

    • Action: Dissolve 1.0 eq of the spirocyclic aldehyde and 1.05 eq of the target primary/secondary amine in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration) under an Argon atmosphere.

    • Causality: DCE is the optimal solvent for NaBH(OAc)3 reductions, offering superior reaction kinetics and solubility profiles compared to THF[5].

    • Validation: Monitor by TLC (Thin Layer Chromatography). The complete disappearance of the starting material spot (visualized via 2,4-DNP stain) confirms quantitative imine/iminium formation.

  • Selective Hydride Reduction:

    • Action: Add 1.5 eq of NaBH(OAc)3 portion-wise at room temperature. Stir for 2 to 24 hours depending on steric encumbrance.

    • Causality: NaBH(OAc)3 is a mild, sterically hindered reducing agent. It selectively reduces the transient, highly electrophilic iminium ion over the unreacted aldehyde, virtually eliminating the formation of the corresponding alcohol byproduct[5].

  • Quenching & Phase Separation:

    • Action: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3.

    • Causality: NaHCO3 safely neutralizes any trace acetic acid and decomposes unreacted borohydride without inducing a violent, exothermic hydrolysis reaction.

    • Validation: The cessation of mild CO2 effervescence serves as a definitive visual confirmation that the quench is complete and the system is safe for organic extraction.

Emergency Response & Decontamination

In the event of a spill, a self-validating decontamination protocol ensures laboratory safety:

  • Containment: Isolate the spill area. Do not use water initially, as the compound has limited aqueous solubility and may spread.

  • Neutralization (Aldehyde Deactivation): Cover the spill with a solid mixture of sodium bisulfite (NaHSO3) and sand. Causality: Sodium bisulfite reacts rapidly with the aldehyde to form a stable, water-soluble bisulfite adduct, neutralizing the electrophilic hazard.

  • Validation: The formation of a white, crystalline bisulfite adduct indicates successful neutralization.

  • Disposal: Sweep the neutralized solid into a designated hazardous waste container and wash the residual surface with copious amounts of soap and water.

References

  • Title: tert-butyl 8-formyl-2-azaspiro[4.
  • Title: 1416176-14-1 | tert-Butyl 9-formyl-3-azaspiro[5.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Source: chinesechemsoc.
  • Source: tandfonline.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Features of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate . This document is intended f...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate . This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related spirocyclic compounds. The guide focuses on the theoretical underpinnings of the spectral features, offering a predictive framework for structural verification and characterization.

Introduction: The Structural Significance of a Spirocyclic Aldehyde

Tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is a bifunctional molecule featuring a sterically demanding tert-butyloxycarbonyl (Boc) protecting group on a nitrogen atom within a spirocyclic system, which also contains a reactive aldehyde functionality. The unique three-dimensional arrangement of the fused five- and six-membered rings, coupled with the electronic effects of the carbamate and formyl groups, gives rise to a complex and informative NMR spectrum. Understanding these spectral features is paramount for confirming the successful synthesis and purity of this compound, as NMR spectroscopy provides direct insight into the chemical environment of each proton and carbon atom.

Predicted ¹H NMR Spectrum: A Detailed Peak-by-Peak Analysis

The ¹H NMR spectrum of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is anticipated to exhibit a series of distinct signals, the chemical shifts and multiplicities of which are governed by the electronic environment and spin-spin coupling interactions with neighboring protons. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent.

A key feature in the ¹H NMR spectrum for Boc-protected amines is the prominent singlet corresponding to the nine equivalent protons of the tert-butyl group, which is expected to appear in the upfield region, typically around 1.5 ppm[1][2]. The aldehyde proton is the most deshielded proton in the molecule, and its signal is expected to appear as a singlet far downfield, generally in the range of 9-10 ppm[3].

The protons on the spirocyclic framework will present a more complex pattern due to conformational intricacies and diastereotopicity. The protons on the carbon atoms adjacent to the nitrogen of the Boc-protected amine will be deshielded due to the electron-withdrawing effect of the carbamate group[1]. The protons on the cyclohexane ring will exhibit a complex set of multiplets, with their chemical shifts influenced by their axial or equatorial positions and their proximity to the aldehyde group.

Predicted ¹H NMR Data
Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aldehyde H9.5 - 9.8s1H
Boc (t-Bu)1.4 - 1.6s9H
CH₂ adjacent to N (pyrrolidine ring)3.2 - 3.6m4H
CH on cyclohexane ring adjacent to formyl2.2 - 2.5m1H
Other CH₂ on cyclohexane ring1.2 - 2.0m8H
CH₂ on pyrrolidine ring1.6 - 1.9m2H

Predicted ¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a clear picture of the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the region of 190-205 ppm[4]. The carbonyl carbon of the Boc protecting group will also be significantly downfield, generally around 155 ppm[1][5]. The quaternary carbon of the tert-butyl group is expected around 80 ppm[2]. The spiro carbon, being a quaternary carbon linking the two rings, will have a characteristic chemical shift that can be influenced by ring strain and substitution. The remaining methylene carbons of the spirocyclic system will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (ppm)
Aldehyde C=O195 - 205
Boc C=O154 - 156
Boc Quaternary C79 - 81
Spiro C40 - 50
CH adjacent to formyl45 - 55
CH₂ adjacent to N (pyrrolidine ring)40 - 50
Other CH₂ on cyclohexane ring20 - 40
CH₂ on pyrrolidine ring25 - 40
Boc CH₃28 - 29

Structural Visualization and Atom Numbering

To facilitate the correlation between the predicted spectral data and the molecular structure, the following diagram illustrates the atom numbering scheme for tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

Caption: Molecular structure of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate with atom numbering.

Experimental Protocol: NMR Sample Preparation

For the acquisition of high-quality NMR spectra, a standardized sample preparation protocol is essential.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Data Acquisition: Insert the sample into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures. For ¹³C NMR, a proton-decoupled experiment is standard for obtaining singlets for each carbon.

Conclusion and Future Outlook

The predictive analysis presented in this guide serves as a robust framework for the structural elucidation of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate using ¹H and ¹³C NMR spectroscopy. The characteristic signals of the Boc protecting group and the formyl moiety, in conjunction with the complex multiplet patterns of the spirocyclic core, provide a unique spectral fingerprint for this molecule. While this guide is based on established principles of NMR spectroscopy and data from analogous structures, experimental verification remains the gold standard. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework.

References

  • A Researcher's Guide to Confirming N-Boc Protection of Amines via NMR Analysis. Benchchem.

  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. ProQuest.

  • NMR spectroscopic analysis of new spiro-piperidylrifamycins. PubMed.

  • 2-Azaspiro(4.5)decan-3-one. PubChem.

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC.

  • A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKAT USA.

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. ACS Publications.

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI.

  • The chemical shifts ( 1 H NMR and 13 C NMR spectra) and correlations... ResearchGate.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

  • 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • (2S,3S)-3-(Hydroxymethyl)-2,2-dimethyl-2-(p-nitrophenyl)-1-oxa-4-aza-spiro[4.5]decane - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • 1H NMR spectrum of the spiro compound 18. Royal Society of Chemistry.

  • tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate. ChemicalBook.

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications.

  • Approximate 1H and 13C NMR Shifts. Scribd.

  • tert-Butyl 2-formyl-8-azaspiro[4.5]decane-8-carboxylate (C15H25NO3). PubChemLite.

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.

  • chemical shift of functional groups in 13C NMR spectroscopy. YouTube.

  • TERT-BUTYL 1-OXO-2,7-DIAZASPIRO[4.5]DECANE-7-CARBOXYLATE(923009-50-1) 1H NMR. ChemicalBook.

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester. Google Patents.

  • 13C NMR spectroscopy • Chemical shift.

  • Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI.

  • tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. PubChem.

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC.

  • tert-butyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate. NextSDS.

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. Sigma-Aldrich.

  • tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate. ChemicalBook.

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem.

  • Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. ResearchGate.

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the molecular weight and exact mass of the synthetic building block, tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular weight and exact mass of the synthetic building block, tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate. Understanding these fundamental chemical properties is paramount for researchers in medicinal chemistry and drug development for ensuring stoichiometric accuracy in reactions, interpreting mass spectrometry data, and confirming compound identity.

Core Molecular Properties

The chemical structure of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules, dictates its intrinsic physicochemical characteristics. The foundational data for this compound are its molecular formula, molecular weight, and exact mass.

ParameterValueSource
Molecular Formula C₁₅H₂₅NO₃[1]
Molecular Weight 267.36 g/mol [1]
Exact Mass 267.18344 g/mol [2][3][4]
CAS Number 2230804-16-5[1]

The Distinction and Significance of Molecular Weight and Exact Mass

In the realm of chemical analysis and synthesis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for the precise characterization of molecules.

Molecular Weight (or Molar Mass) is an average value calculated from the atomic weights of the constituent elements, which are themselves weighted averages of the natural abundances of their stable isotopes. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural presence of both ¹²C and ¹³C. Molecular weight is the value used for all stoichiometric calculations in the laboratory, such as determining the mass of a substance needed for a reaction.

Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is a theoretical monoisotopic mass and is fundamental in high-resolution mass spectrometry (HRMS). The ability of HRMS to measure the mass of a molecule with high precision allows for the experimental determination of its elemental composition, a cornerstone of modern chemical analysis. A measured exact mass that closely matches the theoretical value provides strong evidence for the identity of a compound.

Experimental Determination: A High-Resolution Mass Spectrometry Workflow

The definitive experimental verification of the exact mass of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is achieved through high-resolution mass spectrometry. Below is a generalized protocol for this determination.

Protocol: Sample Preparation and HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Infuse the sample solution directly into the ion source, or inject it via a liquid chromatography system.

    • Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate, this would be expected at an m/z of approximately 268.1907.

    • Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species.

    • The difference between the measured and theoretical mass, expressed in parts per million (ppm), should be within the tolerance of the instrument (typically < 5 ppm) to confirm the elemental composition.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution dissolve->dilute infuse Infuse into MS dilute->infuse Inject Sample ionize Electrospray Ionization infuse->ionize detect Mass Detection ionize->detect identify Identify [M+H]⁺ Peak detect->identify Acquire Spectrum compare Compare Measured vs. Theoretical Mass identify->compare confirm Confirm Elemental Composition compare->confirm

Figure 1: A generalized workflow for the determination of the exact mass of a chemical compound using high-resolution mass spectrometry.

Application in Drug Development

The precise knowledge of the molecular weight and exact mass of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is indispensable in the drug development pipeline.

  • Synthesis and Characterization: In the synthesis of more complex drug candidates, this compound serves as a starting material or intermediate. Accurate molecular weight is essential for calculating molar equivalents to ensure reaction efficiency and yield. The exact mass is used to confirm the identity and purity of the synthesized intermediate at each step.

  • Metabolite Identification: During preclinical and clinical studies, understanding the metabolism of a drug candidate is critical. High-resolution mass spectrometry is employed to identify metabolites in biological matrices. By knowing the exact mass of the parent compound, researchers can predict the masses of potential metabolites (e.g., through oxidation, hydrolysis) and search for them in the complex datasets generated.

Conclusion

The molecular weight (267.36 g/mol ) and exact mass (267.18344 g/mol ) of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate are fundamental parameters that underpin its use in scientific research and drug development. While molecular weight is a practical value for stoichiometry, the exact mass provides a high-fidelity identifier that is crucial for modern analytical techniques. A thorough understanding and application of these concepts are essential for ensuring the quality, identity, and purity of chemical entities in the pursuit of novel therapeutics.

References

Sources

Exploratory

Engineering 3D Chemical Space: A Technical Guide to the Procurement, Validation, and Application of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Executive Summary Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, aromatic-heavy molecules toward three-dimensional, sp3-rich architectures [1]. Spirocyclic building blocks are at the fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, aromatic-heavy molecules toward three-dimensional, sp3-rich architectures [1]. Spirocyclic building blocks are at the forefront of this transition because they offer enhanced metabolic stability, improved aqueous solubility, and precise spatial projection of pharmacophores. This whitepaper provides an in-depth technical guide on the commercial procurement, quality control, and synthetic utilization of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) , a highly versatile bifunctional intermediate used in fragment-based drug discovery (FBDD) and lead optimization.

Structural Significance & Causality in Drug Design

The 2-azaspiro[4.5]decane core has been extensively validated in drug development. Derivatives of this scaffold have demonstrated potent biological activity, ranging from sigma-1 receptor modulation to the inhibition of multiple myeloma cell growth (e.g., the clinical candidate Atiprimod/Azaspirane) [2][3].

The specific compound, tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate, is engineered with two orthogonally reactive sites, allowing chemists to selectively manipulate one functional group without affecting the other:

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group provides steric shielding and chemical stability during upstream manipulations. It can be selectively cleaved under strong acidic conditions (e.g., Trifluoroacetic acid or HCl), revealing a secondary amine for subsequent amidation, alkylation, or cross-coupling [4].

  • Formyl Group (Aldehyde) : Positioned on the decane ring, the aldehyde serves as a highly reactive electrophilic handle. It is primed for reductive aminations, Wittig olefinations, or oxidation to a carboxylic acid, enabling rapid diversification of the spirocyclic scaffold.

Commercial Supply Landscape

Synthesizing quaternary spiro-centers de novo is often time-consuming and low-yielding. Consequently, procuring this building block from specialized commercial vendors is the standard practice for accelerating drug discovery pipelines [5].

Table 1: Key Commercial Suppliers of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5)

SupplierCatalog / Product IDPurity SpecificationRegion / Availability
BLD Pharm BD01326641≥95% (Typical)Global / US & India Hubs[6]
abcr Gute Chemie AB573673>95%Europe (Germany) [7]
ChemicalBook (Network) Multiple (e.g., Kailedia)Varies by vendorAsia (China) [8]
Key Organics Custom InquiryHigh PurityUK / Global [9]

Quality Control (QC) & Validation Protocol

Trustworthiness & Causality: Aldehydes are inherently prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen and light during shipping. Therefore, incoming commercial batches must be rigorously validated before integration into library synthesis. The following self-validating protocol ensures structural integrity.

Step-by-Step QC Methodology:

  • Sample Preparation : Dissolve 5 mg of the procured compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1H-NMR Analysis (400 MHz) :

    • Causality: The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl double bond. Look for a distinct singlet or multiplet in the 9.5–10.0 ppm region. The absence of this peak, coupled with the appearance of a broad peak >10.5 ppm, indicates unwanted oxidation to the carboxylic acid.

    • Validation: Confirm the preservation of the Boc group via a sharp 9-proton singlet at ~1.45 ppm.

  • LC-MS Profiling :

    • Causality: Utilize a high-resolution mass spectrometer (HRMS) with Electrospray Ionization (ESI+). Because Boc groups frequently fragment in the ionization source, look for the parent ion [M+H]+ at m/z 268.19, alongside characteristic [M - tBu + H]+ (m/z 212.13) and [M - Boc + H]+ (m/z 168.10) fragments.

    • Validation: A single major peak in the chromatogram confirms the absence of degradation byproducts.

Downstream Synthetic Workflow: Reductive Amination

Once validated, the formyl group is typically functionalized via reductive amination to append diverse R-groups, a cornerstone reaction in generating spirocyclic libraries.

Protocol: Reductive Amination of the Spirocyclic Aldehyde

  • Imine Formation : In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 1.0 eq of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add 1.2 eq of the desired primary or secondary amine.

  • Catalysis : Add 1-2 drops of glacial acetic acid to lower the pH to ~5. Stir at room temperature for 2 hours.

    • Causality: The mildly acidic environment protonates the carbonyl oxygen, increasing its electrophilicity and accelerating iminium ion formation without prematurely cleaving the acid-sensitive Boc group (which typically requires >10% TFA).

  • Reduction : Cool the reaction mixture to 0°C. Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3) in small portions.

    • Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It selectively reduces the transient iminium ion over the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct.

  • Quench and Extraction : After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the functionalized Boc-protected spirocycle.

Mechanistic Workflow Visualization

G cluster_0 Phase 1: Procurement & Validation cluster_1 Phase 2: Orthogonal Functionalization A Commercial Supply CAS: 2230804-16-5 B QC Validation (NMR & LC-MS) A->B Intake & Storage C Reductive Amination (Formyl Targeting) B->C Confirmed Aldehyde D Boc Deprotection (TFA/HCl) C->D NaBH(OAc)3, R-NH2 E Spirocyclic Drug Candidate D->E Scaffold Assembly

Workflow mapping procurement, validation, and orthogonal functionalization of the spirocycle.

References

  • PubMed / Blood Journal . Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo. Available at: [Link]

  • PMC . Azaspirane inhibits human multiple myeloma cell growth... Available at:[Link]

Foundational

Engineering the 2-Azaspiro[4.5]decane Scaffold: A Technical Guide to 3D Pharmacophore Design and Therapeutic Application

Executive Summary: The Shift Toward High-Fsp³ Scaffolds In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to late-stage clinical attrition due to poor aqueous solubilit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward High-Fsp³ Scaffolds

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has frequently led to late-stage clinical attrition due to poor aqueous solubility and promiscuous off-target binding. To circumvent these liabilities, medicinal chemistry has pivoted toward three-dimensional, conformationally restricted frameworks. The 2-azaspiro[4.5]decane scaffold —a bicyclic system featuring a pyrrolidine-like ring fused to a cyclohexane-like ring at a single quaternary spiro carbon—has emerged as a highly privileged motif.

By integrating this spirocyclic moiety, chemists significantly increase the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate. This structural rigidity not only enhances metabolic stability but also allows for precise, multi-vector projection of pharmacophores, leading to superior target selectivity 1.

Pharmacological Landscape & Target Engagement

The versatility of the 2-azaspiro[4.5]decane core allows it to engage diverse biological targets across oncology, immunology, and neuropharmacology.

Oncology & Immunology: The Atiprimod Paradigm

A benchmark application of this scaffold is Atiprimod (N,N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), an orally bioavailable cationic amphiphilic compound. In the context of multiple myeloma (MM), Atiprimod bypasses conventional drug resistance by targeting the bone marrow microenvironment. It profoundly inhibits IL-6-triggered signaling, directly blocking the phosphorylation of STAT3 and Akt, thereby inducing caspase-mediated apoptosis in malignant cells 2.

Pathway IL6 IL-6 / IGF-1 (Cytokines) Receptor Receptor Complex (Cell Membrane) IL6->Receptor Activates JAK JAK / PI3K Kinases Receptor->JAK Signals Atiprimod Atiprimod (2-azaspiro[4.5]decane) Atiprimod->JAK Inhibits STAT3 STAT3 / Akt Effectors Atiprimod->STAT3 Blocks Apoptosis Apoptosis Induction Atiprimod->Apoptosis Promotes JAK->STAT3 Phosphorylates STAT3->Apoptosis Prevents

Fig 1. Atiprimod-mediated inhibition of STAT3/Akt signaling pathways to induce apoptosis.

Neuropharmacology: CNS Target Modulation

In the central nervous system, the spirocyclic geometry is highly favored for receptor binding. Derivatives of 2-azaspiro[4.5]decane exhibit potent activity as sigma-1 (σ1) receptor ligands and M1 muscarinic acetylcholine receptor agonists, which are critical for neuroprotection and cognitive enhancement in Alzheimer's disease 1. Additionally, specific functionalizations, such as 2-azaspiro[4.5]decane-6-carboxylates, have been synthesized as potent GABA-uptake inhibitors for anticonvulsant therapies 3.

Quantitative Pharmacological Data

The following table synthesizes the binding affinities and inhibitory concentrations of representative 2-azaspiro[4.5]decane derivatives across various therapeutic indications.

Compound / Scaffold ClassPrimary TargetTherapeutic IndicationPotency (IC₅₀ / Kᵢ)
Atiprimod (Azaspirane) STAT3 / Akt KinasesMultiple Myeloma / InflammationIC₅₀: 0.6 – 1.0 μM
6-Oxa-2-azaspiro[4.5]decane Sigma-1 (σ1) ReceptorNeuroprotection / PsychiatricKᵢ: Low nM range
2-Azaspiro[4.5]decane-6-carboxylate GABA TransporterEpilepsy / SeizuresIC₅₀: Sub-micromolar
Substituted 2-azaspiro[4.5]decanes TYK2 / JAK1Inflammatory DiseasesIC₅₀: < 50 nM

Synthetic Methodologies: Constructing the Spirocyclic Core

The synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold often relies on the spirocyclization of oxonium ylides derived from cyclic α-diazocarbonyl compounds 4. The causality behind utilizing Rh(II) catalysis lies in the dirhodium tetracarboxylate core; it provides a sterically constrained environment that stabilizes the highly reactive electrophilic carbene, preventing premature dimerization and strictly directing the nucleophilic attack of the tetrahydrofuran (THF) oxygen.

Synthesis Diazo α-Diazocarbonyl Precursor RhCat Rh(II) Catalyst Addition Diazo->RhCat Activation Carbene Rh(II) Carbene Intermediate RhCat->Carbene -N2 Gas Ylide Oxonium Ylide Formation Carbene->Ylide + THF THF Tetrahydrofuran (Solvent/Reactant) THF->Ylide Nucleophilic Attack Stevens Stevens-type [1,2]-Rearrangement Ylide->Stevens Ring Expansion Product 6-oxa-2-azaspiro[4.5]decane Scaffold Stevens->Product Final Yield

Fig 2. Rh(II)-catalyzed spirocyclization workflow for 6-oxa-2-azaspiro[4.5]decane synthesis.

Self-Validating Protocol 1: Rh(II)-Catalyzed Spirocyclization

This protocol incorporates real-time analytical checkpoints to ensure the reaction proceeds correctly before advancing.

  • Precursor Activation: Dissolve the α-diazocarbonyl compound in anhydrous THF under an argon atmosphere.

    • Validation Check: Perform rapid IR spectroscopy; the characteristic diazo peak (~2100 cm⁻¹) must be clearly visible to confirm precursor integrity.

  • Catalytic Carbene Formation: Add Rh₂(OAc)₄ (1-2 mol%) dropwise at 0 °C.

    • Validation Check: Observe nitrogen gas evolution (bubbling). Nitrogen gas evolution serves as a real-time kinetic indicator of carbene formation. Complete cessation of bubbling confirms the consumption of the hazardous diazo precursor.

  • Oxonium Ylide Trapping & Rearrangement: Allow the mixture to warm to 25 °C for 12 hours. The THF solvent acts as the nucleophile, forming the oxonium ylide, which subsequently undergoes a Stevens-type [1,2]-rearrangement.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The assay is valid to proceed only upon the complete disappearance of the diazo starting material spot and the appearance of a highly polar spirocyclic product spot.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography.

    • Validation Check: ¹³C NMR must show the characteristic quaternary spiro-carbon peak at ~60-70 ppm, confirming the successful formation of the 3D scaffold.

Mechanistic Validation: Cellular Assays

To validate the biological efficacy of 2-azaspiro[4.5]decane derivatives like Atiprimod, stringent cellular assays with internal controls are required.

Self-Validating Protocol 2: STAT3 Inhibition Assay in Multiple Myeloma
  • Cell Culture & Treatment: Plate U266 human multiple myeloma cells at 5×10⁵ cells/mL. Treat with Atiprimod (0.5 – 5.0 μM) for 24 hours.

    • Validation Check: A vehicle control (DMSO) well must be analyzed via Trypan Blue exclusion. Viability must exceed 95% to ensure baseline cellular health is not a confounding variable.

  • Cytokine Stimulation: Add IL-6 (10 ng/mL) for 15 minutes to stimulate STAT3 phosphorylation.

    • Validation Check: A positive control well (IL-6 only, no drug) must be included to confirm maximal STAT3 activation capacity of the cell line.

  • Lysis & Western Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to a PVDF membrane.

    • Validation Check: Probe for total STAT3 and β-actin. Band intensities must be uniform across all lanes to ensure equal protein loading.

  • Signal Quantification: Probe with an anti-phospho-STAT3 (Tyr705) antibody.

    • Validation Check: The ratio of p-STAT3 to total STAT3 in the IL-6 positive control must be at least 5-fold higher than the unstimulated control. Only if this dynamic range is met can the IC₅₀ of Atiprimod be accurately calculated.

References

  • Amitabha Mazumder et al. "Azaspirane (N-N-diethyl-8,8-dipropyl-2-azaspiro [4.5] decane-2-propanamine) inhibits human multiple myeloma cell growth in the bone marrow milieu in vitro and in vivo." Blood (National Institutes of Health - PMC). URL:[Link]

  • The Journal of Organic Chemistry. "Spirocyclizations Involving Oxonium Ylides Derived from Cyclic α-Diazocarbonyl Compounds: An Entry into 6-Oxa-2-azaspiro[4.5]decane Scaffold." ACS Publications. URL:[Link]

  • Ernst Urban et al. "GABA-analogous Spirocyclic Amino Acid Esters, 5. N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates." Scilit (Archiv der Pharmazie). URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate: A Technical Guide

Executive Summary The 2-azaspiro[4.5]decane scaffold is a highly sought-after structural motif in modern medicinal chemistry. By constraining the conformational flexibility of piperidine and pyrrolidine derivatives, spir...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-azaspiro[4.5]decane scaffold is a highly sought-after structural motif in modern medicinal chemistry. By constraining the conformational flexibility of piperidine and pyrrolidine derivatives, spirocyclic systems enhance metabolic stability, improve target binding affinity through entropic advantages, and alter the physicochemical properties of drug candidates. Specifically, tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) serves as a critical, versatile building block [3]. The aldehyde functional group at the 8-position provides a synthetic handle for reductive aminations, olefinations, and nucleophilic additions, while the Boc-protected nitrogen ensures orthogonal reactivity during multi-step sequences.

This technical guide outlines the optimized, scalable synthesis of this compound, detailing the mechanistic causality behind each reagent choice to ensure reproducible and high-yielding workflows.

Strategic Route Selection

Synthesizing formyl-substituted spirocycles from their corresponding ketones requires a one-carbon homologation. While the Corey-Chaykovsky epoxidation followed by Lewis acid-catalyzed rearrangement is a viable pathway, it often suffers from poor regioselectivity and over-oxidation.

Therefore, the Wittig homologation route —utilizing a methoxymethylene ylide followed by mild acidic hydrolysis—is the industry standard for this transformation. This route ensures high functional group tolerance, specifically preserving the acid-sensitive Boc protecting group, a methodology corroborated by recent patent literature detailing the synthesis of complex spirocyclic protein degraders [1].

Retrosynthesis Target tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (Target Scaffold) EnolEther Enol Ether Intermediate (Methoxymethylene) EnolEther->Target Mild Hydrolysis (PPTS, Acetone/H2O) Ketone tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (Starting Material) Ketone->EnolEther Wittig Homologation (Ph3P+CH2OCH3 Cl-, KOtBu)

Caption: Retrosynthetic logic and forward synthesis pathway for the 8-formyl spirocyclic scaffold.

Step-by-Step Experimental Protocols & Causality

Phase 1: Wittig Homologation (Enol Ether Synthesis)

The objective of this phase is to convert the starting ketone into a methoxymethylene enol ether using (methoxymethyl)triphenylphosphonium chloride.

Methodology:

  • Ylide Generation: In an oven-dried, nitrogen-purged flask, suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF (10 mL/g of substrate). Cool the suspension to 0 °C.

  • Base Addition: Add potassium tert-butoxide (KOtBu, 1.0 M in THF, 1.5 eq) dropwise over 15 minutes.

    • Causality & Validation: KOtBu is selected because it is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonium salt. The reaction mixture will transition to a vivid red/orange color, serving as a visual self-validation that the reactive ylide has successfully formed.

  • Substrate Addition: Cool the ylide solution to -78 °C. Dissolve tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise.

    • Causality & Validation: The -78 °C temperature is critical. It suppresses the competing enolization of the starting ketone (which would merely return unreacted starting material upon workup) and controls the exothermic [2+2] cycloaddition that forms the oxaphosphetane intermediate.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 2 hours. Monitor via TLC/LCMS until the ketone is consumed.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to isolate the enol ether intermediate.

Phase 2: Mild Acidic Hydrolysis

The enol ether must be hydrolyzed to the target aldehyde without cleaving the Boc protecting group [2].

Methodology:

  • Solvent Preparation: Dissolve the enol ether intermediate in a mixed solvent system of Acetone and Water (3:2 v/v ratio, 10 mL/g).

  • Acid Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS, 1.2 eq) to the solution at 20 °C.

    • Causality & Validation: PPTS is explicitly chosen over stronger acids like TFA or HCl. Its mild acidity (pH ~4.5 in aqueous solution) is perfectly tuned to protonate the electron-rich enol ether for hydration, while remaining completely orthogonal to the acid-labile Boc group. Acetone acts as a miscible organic co-solvent to keep the highly lipophilic spirocycle in solution during the aqueous hydrolysis.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 12–15 hours. The solution will typically turn pale yellow.

  • Workup: Concentrate the mixture under reduced pressure specifically to remove the volatile acetone. Extract the remaining aqueous suspension with Dichloromethane (DCM) (3x).

  • Isolation: Dry the combined DCM layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via silica gel chromatography to afford pure tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate as a white solid.

Mechanism Ylide Phosphonium Ylide Generation Ph3P=CHOMe Oxaphosphetane Oxaphosphetane Intermediate [2+2] Cycloaddition Ylide->Oxaphosphetane + Ketone Substrate EnolEther Enol Ether Formation Elimination of Ph3P=O Oxaphosphetane->EnolEther - Ph3P=O Hemiacetal Hemiacetal Formation Acid-Catalyzed Hydration EnolEther->Hemiacetal + H2O / H+ (PPTS) Aldehyde Aldehyde Product Alcohol Elimination Hemiacetal->Aldehyde - MeOH

Caption: Mechanistic progression from ylide generation through oxaphosphetane to the final aldehyde.

Quantitative Data & Yield Analysis

To ensure reproducibility during scale-up, the following stoichiometric parameters and expected yield metrics have been established based on optimized literature conditions.

Table 1: Reaction Stoichiometry and Yield Metrics

Reagent / MaterialEquivalentsFunctionExpected Yield (%)Target Purity (HPLC)
tert-Butyl 8-oxo SM 1.0SubstrateN/A>99.0%
Ph 3​ PCH 2​ OMeCl 1.5 - 2.0Wittig ReagentN/AN/A
KOtBu (1M in THF) 1.5 - 2.0Strong BaseN/AN/A
Enol Ether N/AIntermediate82 - 88%>95.0%
PPTS 1.2Acid CatalystN/AN/A
Aldehyde Product N/ATarget Scaffold75 - 80%>98.5%

References

  • Title: WO2024257012A1 - 3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.
  • Title: CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Reductive Amination of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Introduction: Navigating the Synthesis of Substituted 2-Azaspiro[4.5]decanes The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, valued for the unique three-dimensional arrangement...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Substituted 2-Azaspiro[4.5]decanes

The 2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, valued for the unique three-dimensional arrangement it imparts on molecules, which can enhance target selectivity and improve pharmacokinetic properties[1]. The functionalization of this core structure, particularly at the C8 position, is a common strategy in the development of novel therapeutics targeting a range of central nervous system receptors and kinases[1].

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is a key intermediate, providing a reactive handle for introducing diverse amine functionalities through reductive amination. This process, which converts a carbonyl group into an amine via an intermediate imine, is a cornerstone of modern synthetic chemistry due to its efficiency and broad applicability[2][3].

This comprehensive guide provides detailed protocols and expert insights for the successful reductive amination of this sterically demanding spirocyclic aldehyde. We will delve into the mechanistic rationale behind reagent selection, explore optimized reaction conditions for various amine classes, and offer practical advice for troubleshooting and purification.

The Scientific Foundation: Why Sodium Triacetoxyborohydride is the Reagent of Choice

Direct reductive amination, where the aldehyde, amine, and reducing agent are combined in a single pot, is highly efficient. However, its success hinges on a crucial requirement: the reducing agent must selectively reduce the in situ formed iminium ion much faster than it reduces the starting aldehyde[4][5].

For this reason, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preeminent reagent for this transformation[6][7][8]. Its advantages are rooted in its chemical properties:

  • Mild and Selective: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making it a much milder reducing agent than sodium borohydride (NaBH₄)[3]. It readily reduces iminium ions but is sluggish towards aldehydes and ketones, thus preventing the formation of the corresponding alcohol byproduct[2][4][5].

  • Acid Tolerance: Reductive amination is typically most effective under weakly acidic conditions (pH ~4-6), which catalyze the formation of the iminium ion intermediate[7][9]. STAB is stable and effective under these conditions, unlike NaBH₄ which can decompose[10].

  • Broad Substrate Scope: STAB is effective for a wide range of aldehydes and ketones with both primary and secondary amines[8].

The overall transformation follows a well-established mechanism, which is crucial to understand for optimizing reaction conditions.

Visualizing the Reductive Amination Pathway

The reaction proceeds through two key stages: the formation of an iminium ion, followed by its immediate reduction.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation (Acid Catalyzed) cluster_1 Hydride Reduction Aldehyde Spirocyclic Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R'R''NH) Amine->Hemiaminal Iminium Iminium Ion [R-CH=NR'R'']+ Hemiaminal->Iminium - H₂O Product Final Amine Product (R-CH₂-NR'R'') Iminium->Product STAB NaBH(OAc)₃ (STAB) STAB->Product Hydride Transfer caption Mechanism of Reductive Amination with STAB.

Caption: Mechanism of Reductive Amination with STAB.

Core Protocols: A Practical Guide

The following protocols are designed as robust starting points for the reductive amination of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate. Given the steric hindrance around the formyl group, reaction times may be longer than for simpler aliphatic aldehydes.

Protocol 1: Reaction with Primary Amines

This protocol is optimized for the mono-alkylation of primary amines. A slight excess of the amine can be used to minimize the potential for dialkylation, although this is less of a concern with a sterically hindered aldehyde and STAB[6][8].

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M concentration)[6][8]. Tetrahydrofuran (THF) can also be used[8].

  • Amine Addition: Add the primary amine (1.0-1.2 eq) to the solution and stir for 15-20 minutes at room temperature to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed. This may take anywhere from 4 to 24 hours.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30-60 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reaction with Secondary Amines

The reaction with secondary amines follows a similar procedure, though it may be slower due to increased steric hindrance.

Step-by-Step Methodology:

  • Reaction Setup: Follow step 1 from Protocol 1.

  • Solvent and Reagent Addition: Dissolve the aldehyde in DCE or DCM. Add the secondary amine (1.0-1.2 eq) and acetic acid (1.0 eq). The addition of a catalytic to stoichiometric amount of acetic acid can accelerate the reaction by promoting the formation of the iminium ion, which is particularly beneficial for less reactive ketones and can also aid with secondary amines[6][8].

  • Stir and Cool: Stir the mixture for 20-30 minutes at room temperature.

  • Reducing Agent Addition: Add STAB (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir at room temperature, monitoring for completion (typically 12-48 hours). Gentle heating (e.g., to 40 °C) may be required for particularly hindered or unreactive amines.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the reductive amination of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate with various amine substrates. Yields are illustrative and will depend on specific reaction conditions and purification.

Amine SubstrateAmine EquivalentsSTAB EquivalentsSolventAdditiveTypical Time (h)Expected YieldKey Considerations
Benzylamine1.11.3DCENone4 - 8HighRelatively fast reaction.
Aniline1.21.5DCEAcetic Acid (0.1 eq)12 - 24Moderate to HighWeaker nucleophilicity may require longer reaction times or mild heating.
Morpholine1.21.5DCMAcetic Acid (1.0 eq)12 - 36HighAcetic acid is recommended to facilitate iminium ion formation[8].
Diisopropylamine1.51.5 - 2.0THFAcetic Acid (1.0 eq)24 - 72Low to ModerateHighly sterically hindered; may require elevated temperature and longer reaction times. In some cases, no reaction may occur[3].
Ammonia (as NH₄OAc)5.02.0MethanolNone24 - 48ModerateA large excess of the ammonia source is typically required.

Visualization of the Experimental Workflow

A generalized workflow for these protocols is presented below.

Reductive_Amination_Workflow Start Start: Aldehyde + Solvent AddAmine Add Amine (and optional Acetic Acid) Start->AddAmine Stir1 Stir at RT (15-30 min) AddAmine->Stir1 AddSTAB Add STAB (portion-wise) Stir1->AddSTAB Reaction Stir at RT or 40°C (Monitor by TLC/LC-MS) AddSTAB->Reaction Quench Quench with sat. aq. NaHCO₃ Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purification (Silica Gel Chromatography) Dry->Purify Product Final Product Purify->Product caption General Experimental Workflow.

Caption: General Experimental Workflow.

Trustworthiness and Self-Validation: Ensuring Success

  • Reagent Quality: STAB is hygroscopic. Use a freshly opened bottle or ensure it has been stored properly in a desiccator. Clumpy or off-white reagent may have reduced activity.

  • Monitoring is Key: Do not rely on prescribed reaction times. The reactivity of amines varies significantly. Regular monitoring by TLC or LC-MS is the only reliable way to determine reaction completion.

  • Proper Quenching: Ensure that the quenching step is complete. Residual STAB or borate salts can complicate purification. Vigorous stirring with NaHCO₃ solution until all gas evolution has stopped is critical.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the desired transformation has occurred and to assess purity.

Conclusion

The reductive amination of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate using sodium triacetoxyborohydride is a reliable and versatile method for synthesizing a wide array of substituted spirocyclic amines. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate novel compounds for drug discovery and development. The protocols provided herein serve as a robust foundation, which can be further optimized to meet the specific challenges posed by diverse amine substrates.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. Boston University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-974. [Link]

  • Fodor, M., & Tárkányi, G. (2020). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Scientific Reports, 10(1), 1-11. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Kim, D. H., Carroll, F. I., & Lee, Y. S. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 32(16), 2505-2510. [Link]

  • Watson, A. J. B., & Williams, J. M. J. (2010). Specific solvent issues with Reductive Amination/Alkylation. ChemSusChem, 3(1), 25-26. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30244. [Link]

  • Watson, A. J., et al. (2018). Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 20(14), 3233-3244. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1995). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216. [Link]

  • Narayana, S., & Ram, G. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemistry and Science Transactions, 2(S1), S43-S46. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and convenient procedure for the reductive amination of aldehydes and ketones. Tetrahedron, 60(7), 1463-1471. [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]

  • Le-Nhat-Thuy, G., et al. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Journal of Chemical Education, 92(6), 1067-1070. [Link]

  • Intaraudom, C., et al. (2022). 2-Oxaspiro[4.5]decane and α-pyrenocine derivatives from the endophytic fungus Roussoella sp. PSU-H51. Natural Product Research, 36(19), 4911-4920. [Link]

  • Murugesan, K., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(49), 17784-17788. [Link]

  • Wu, X., et al. (2013). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 49(80), 9140-9142. [Link]

  • PubChem. (n.d.). 2-azaspiro[4.5]decane-3,8-dione. PubChem. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30235–30244. [Link]

  • Liu, Y., et al. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry, 18(3), 455-459. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

  • Li, Y., et al. (2022). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development, 26(3), 598-605. [Link]

  • Papakyriakou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

  • Rozhkova, Y. S., et al. (2012). Synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones by a three-component condensation... Russian Journal of Organic Chemistry, 48(1), 75-82. [Link]

  • Chen, C., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters, 16(16), 4272-4275. [Link]

Sources

Application

Application Note: Acidic Boc Deprotection of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Executive Summary The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from bifunctional spirocyclic scaffolds is a critical operation in modern drug discovery. The substrate, tert-butyl 8-formyl-2-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective removal of the tert-butyloxycarbonyl (Boc) protecting group from bifunctional spirocyclic scaffolds is a critical operation in modern drug discovery. The substrate, tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate , presents a unique synthetic challenge: it contains an acid-labile Boc-protected secondary amine and a highly reactive, acid-sensitive aldehyde. This application note provides a self-validating, field-proven methodology for achieving quantitative deprotection while preserving the structural integrity of the formyl group, preventing catastrophic oligomerization.

Strategic Design & Causality (The "Why")

Standard Boc deprotection relies on strong acids to protonate the carbamate carbonyl, leading to the expulsion of a tert-butyl cation and subsequent decarboxylation[1]. While mechanistically straightforward, applying these conditions to an aldehyde-containing spirocycle requires precise strategic control due to two primary failure modes:

  • Acetalization & Hydration: Aldehydes are highly electrophilic. In the presence of strong acids and trace alcohols (or moisture), they rapidly convert to acetals or hydrates[2]. Causality: To prevent this, reactions must be executed in strictly anhydrous, non-nucleophilic solvents (e.g., 1,4-dioxane or dichloromethane).

  • Intermolecular Schiff Base Formation (Oligomerization): The most severe risk occurs immediately after deprotection. The newly liberated secondary amine can undergo an intermolecular nucleophilic attack on the free aldehyde of an adjacent molecule, leading to enamine/imine formation and intractable polymeric mixtures. Causality: To arrest this reactivity, the amine must be trapped as a non-nucleophilic ammonium salt ( R2​NH2+​ ) the instant it is generated.

The Optimal Solution: Utilizing 4M HCl in anhydrous 1,4-dioxane is superior to standard Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for this specific substrate. The resulting spirocyclic hydrochloride salt is highly insoluble in dioxane and immediately precipitates out of the reaction matrix[3]. This phase separation physically isolates the reactive amine from the aldehyde, driving the reaction to completion while acting as a kinetic trap against oligomerization. Furthermore, avoiding TFA mitigates the risk of generating persistent, soluble trifluoroacetate salts that complicate downstream purification[4].

Mechanistic Pathway

G Substrate Boc-Spiro-Aldehyde Protonation Protonation (H+) Substrate->Protonation Acid Addition Cleavage t-Bu Cation Cleavage Protonation->Cleavage Rate-determining Decarboxylation Decarboxylation Cleavage->Decarboxylation Fast (-CO2) Salt Amine Salt Decarboxylation->Salt Prevents Oligomers

Mechanistic pathway of acidic Boc deprotection highlighting salt formation.

Experimental Methodologies

Protocol A: 4M HCl in 1,4-Dioxane (Recommended)

This protocol leverages phase separation to protect the aldehyde functionality.

Materials:

  • tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq, ~267.3 g/mol )

  • 4M HCl in anhydrous 1,4-dioxane (10.0 eq)

  • Anhydrous 1,4-dioxane (Reaction solvent)

  • Cold anhydrous diethyl ether (Wash solvent)

Step-by-Step Procedure:

  • Dissolution: Suspend the spiro-aldehyde substrate (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL) in a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lowering the temperature minimizes the kinetic energy available for premature side reactions during the initial exothermic acid addition.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (2.5 mL, 10.0 mmol) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir vigorously for 2 to 4 hours.

  • Observation: A white precipitate (the hydrochloride salt) should begin to form within 30-45 minutes[3].

  • Isolation: Once LC-MS confirms complete consumption of the starting material, dilute the suspension with cold diethyl ether (10 mL) to maximize precipitation.

  • Filtration: Filter the solid rapidly through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with additional cold diethyl ether (3 × 5 mL) to remove residual dioxane and tert-butyl chloride byproducts.

  • Drying: Dry the resulting white solid under high vacuum at room temperature for 12 hours to afford 8-formyl-2-azaspiro[4.5]decane hydrochloride .

Protocol B: TFA in Dichloromethane (Alternative)

Use this protocol only if the substrate exhibits poor solubility in dioxane.

Step-by-Step Procedure:

  • Dissolve the substrate (1.0 mmol) in anhydrous DCM (4.0 mL) and cool to 0 °C under argon.

  • Add anhydrous TFA (1.0 mL, ~20% v/v) dropwise. Caution: Ensure no moisture is present to prevent aldehyde hydration.

  • Stir at 0 °C for 1 hour, then warm to room temperature for an additional 1 hour[1].

  • Concentrate the reaction mixture under reduced pressure (bath temperature < 25 °C) to prevent thermal degradation.

  • Co-evaporate the resulting residue with anhydrous toluene (3 × 5 mL) to azeotropically remove residual TFA.

  • Triturate the resulting oil with cold diethyl ether to induce crystallization of the trifluoroacetate salt.

Quantitative Data & Method Comparison

Table 1: Comparative Analysis of Deprotection Methodologies
ParameterProtocol A (4M HCl / 1,4-Dioxane)Protocol B (TFA / DCM)
Reagent Profile 4M HCl (Anhydrous)20-50% v/v TFA
Product State Hydrochloride Salt (Solid Precipitate)Trifluoroacetate Salt (Viscous Oil / Solid)
Aldehyde Stability Excellent (Physical isolation via precipitation)Moderate (Requires strict temperature control)
Typical Yield > 92%80 - 85%
Primary Impurity Trace acetal (only if moisture is introduced)Oligomeric Schiff bases (due to solubility)
Workup Efficiency High (Direct filtration, no aqueous workup)Low (Repeated co-evaporation required)

Troubleshooting & Self-Validating Systems

To ensure scientific integrity, the protocol incorporates the following self-validating checks:

  • Validation Check 1 (Reaction Completion via LC-MS):

    • Observation: The starting material mass ( [M+H]+≈268.2 ) must completely disappear.

    • Validation: The appearance of the free amine mass ( [M+H]+≈168.1 ) validates successful cleavage. If the starting material persists after 4 hours, verify the molarity of the HCl/dioxane reagent, as it degrades via volatilization over time.

  • Validation Check 2 (Aldehyde Integrity via 1 H NMR):

    • Observation: Dissolve the final salt in DMSO- d6​ .

    • Validation: The aldehyde proton must appear as a sharp, distinct singlet or doublet (depending on stereochemical coupling) between δ 9.5 and 9.8 ppm. The loss or broadening of this signal, coupled with new peaks in the δ 4.5 - 5.5 ppm region, indicates catastrophic acetalization or oligomerization.

  • Troubleshooting - Lack of Precipitation (Protocol A): If the reaction solution remains clear after 2 hours, the system may have absorbed ambient moisture, increasing the solubility of the salt. Corrective Action: Add 2-3 volumes of anhydrous diethyl ether or heptane to force precipitation, and ensure all glassware is rigorously flame-dried for future batches.

References

  • Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis - Organic Process Research & Development - [Link]

  • BOC Deprotection Reagent Guide - ACS GCI Pharmaceutical Roundtable - [Link]

  • Practical Multigram Approach to Conformationally Constrained Proline-Based Building Blocks - ChemRxiv - [Link]

Sources

Method

Application Note: Precision Grignard Addition to tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Scientific Rationale & Strategic Context In contemporary drug discovery, the integration of spirocyclic scaffolds is a proven strategy to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) within a drug candidate....

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Strategic Context

In contemporary drug discovery, the integration of spirocyclic scaffolds is a proven strategy to increase the fraction of sp3-hybridized carbons ( Fsp3​ ) within a drug candidate. Elevating Fsp3​ correlates strongly with enhanced aqueous solubility, improved metabolic stability, and a reduction in off-target promiscuity compared to traditional flat, aromatic systems[1].

The building block tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) provides an ideal rigid framework, featuring a protected piperidine-like moiety fused to a cyclohexane ring bearing an aldehyde[2]. Diversifying this scaffold at the 8-position via Grignard addition allows for the rapid generation of secondary alcohol libraries.

However, functionalizing this specific aliphatic aldehyde presents severe chemoselectivity challenges. The α -protons adjacent to the formyl group are highly susceptible to deprotonation. When exposed to standard, highly basic organomagnesium reagents ( RMgX ), competitive enolization often outpaces the desired nucleophilic addition[1]. Furthermore, Grignard reagents possessing β -hydrogens can act as reducing agents via a Meerwein-Ponndorf-Verley-type transition state, yielding primary alcohols instead of the target secondary alcohols.

Mechanistic Insights: The Lanthanide Advantage

To circumvent the inherent basicity of standard Grignard reagents, this protocol employs a Lanthanum(III) chloride bis(lithium chloride) complex ( LaCl3​⋅2LiCl ) [3].

Causality of the Reagent Choice:

  • Transmetalation: The addition of RMgX to LaCl3​⋅2LiCl rapidly generates an organolanthanum intermediate ( R−LaCl2​⋅2LiCl )[4].

  • Attenuated Basicity: The carbon-lanthanum bond is significantly less polarized than a carbon-magnesium bond, drastically reducing the reagent's basicity and completely suppressing the unwanted α -deprotonation of the spirocyclic aldehyde[4].

  • Enhanced Oxophilicity: Lanthanum is highly oxophilic. It acts as a potent Lewis acid, coordinating tightly to the formyl oxygen. This simultaneously activates the carbonyl toward nucleophilic attack and provides a rigid transition state that can enhance diastereoselectivity on the sterically biased spirocyclic core.

Mechanism RMgX RMgX (Highly Basic) RLa R-La(Cl)2·2LiCl (Highly Nucleophilic) RMgX->RLa Transmetalation LaCl3 LaCl3·2LiCl (Lewis Acid) LaCl3->RLa Addition Nucleophilic Addition (No Enolization) RLa->Addition Aldehyde Spirocyclic Aldehyde (Enolizable) Aldehyde->Addition Product Secondary Alcohol Product Addition->Product

Mechanistic pathway of LaCl3-mediated Grignard addition avoiding enolization.

Quantitative Method Comparison

The superiority of the lanthanide-mediated approach is evident when comparing reaction profiles for sterically hindered, enolizable aliphatic aldehydes.

Reaction ConditionAdditiveReagent NucleophilicityReagent BasicityMajor Observed ProductTypical Yield
Standard GrignardNoneHighHighEnolate / Primary Alcohol15 - 30%
Barbier-typeNoneModerateModerateSecondary Alcohol40 - 50%
Cerium-mediated CeCl3​ Very HighLowSecondary Alcohol75 - 85%
Lanthanum-mediated LaCl3​⋅2LiCl Very High Very Low Secondary Alcohol > 90%

Self-Validating Experimental Protocol

Materials Required
  • tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv, 1.0 mmol, 267.36 mg)[2]

  • Grignard Reagent ( RMgX , e.g., Methylmagnesium bromide) (1.5 equiv, 1.5 mmol, typically 3.0 M in Et2​O )

  • LaCl3​⋅2LiCl solution (0.6 M in THF) (1.5 equiv, 1.5 mmol, 2.5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Saturated aqueous NH4​Cl (10 mL)

  • Ethyl Acetate ( 3×10 mL)

Workflow A 1. Reagent Prep Dry THF, 0°C B 2. Transmetalation RMgX + LaCl3·2LiCl A->B C 3. Addition Add Spiro-Aldehyde B->C D 4. Quench Sat. NH4Cl C->D E 5. Isolation Extraction & Purif. D->E

Experimental workflow for the lanthanide-mediated Grignard addition.

Step-by-Step Methodology

Step 1: Preparation of the Organolanthanum Reagent

  • Action: In an oven-dried, argon-purged Schlenk flask, add the LaCl3​⋅2LiCl solution (2.5 mL, 0.6 M in THF). Cool the flask to 0 °C using an ice-water bath. Dropwise add the Grignard reagent ( 1.5 mmol) over 5 minutes.

  • Causality: Performing the transmetalation at 0 °C ensures a controlled, rapid exchange from magnesium to lanthanum without degrading the organometallic species[4].

  • Self-Validation Cue: The clear LaCl3​ solution will typically exhibit a slight color shift or become faintly cloudy upon the addition of the Grignard reagent, indicating successful complexation. Stir for 1 hour at 0 °C.

Step 2: Nucleophilic Addition

  • Action: Dissolve the spirocyclic aldehyde (267.36 mg, 1.0 mmol) in 5.0 mL of anhydrous THF. Add this solution dropwise to the organolanthanum mixture at 0 °C over 10 minutes.

  • Causality: Slow addition mitigates localized exothermic spikes. The rigid spirocyclic scaffold is directed by the Lewis acidic lanthanum, ensuring clean nucleophilic attack while the attenuated basicity prevents enolate formation[1].

  • Self-Validation Cue: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting aldehyde (Rf ~0.6, stains dark with Phosphomolybdic Acid (PMA) or Ninhydrin) will be consumed, replaced by a more polar, lower-running spot (Rf ~0.3) corresponding to the secondary alcohol product.

Step 3: Quench and Isolation

  • Action: Once TLC confirms complete consumption of the aldehyde (typically 1-2 hours), quench the reaction by carefully adding 10 mL of saturated aqueous NH4​Cl at 0 °C.

  • Causality: Saturated NH4​Cl (pH ~5.5) provides a mild proton source to neutralize the intermediate metal-alkoxide. Crucially, it is not acidic enough to cleave the acid-sensitive Boc (tert-butyloxycarbonyl) protecting group on the 2-azaspiro[4.5]decane nitrogen.

  • Action: Warm the mixture to room temperature. Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Cue: Crude 1H NMR analysis will definitively confirm success: look for the complete disappearance of the distinct aldehyde proton singlet ( δ ~9.5-9.8 ppm) and the emergence of a new multiplet ( δ ~3.5-4.0 ppm) corresponding to the newly formed carbinol proton ( CH−OH ). LC-MS analysis should yield a mass corresponding to [M−Boc+H]+ or [M−tBu+H]+ due to typical Boc fragmentation in the ionization chamber.

References

  • ACS Publications. "Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space". The Journal of Organic Chemistry. URL: [Link]

  • ResearchGate. "Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent)". ResearchGate. URL: [Link]

  • Università degli Studi di Pavia. "DOTTORATO IN SCIENZE CHIMICHE E FARMACEUTICHE E INNOVAZIONE INDUSTRIALE". UNIPV. URL: [Link]

Sources

Application

Application Note: Oxidation-Reduction Pathways for tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Derivatives

Introduction & Strategic Utility In modern drug discovery, increasing the three-dimensionality of drug candidates (often measured by the fraction of sp³ carbons, or Fsp³) is a proven strategy to improve pharmacokinetic p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery, increasing the three-dimensionality of drug candidates (often measured by the fraction of sp³ carbons, or Fsp³) is a proven strategy to improve pharmacokinetic properties and reduce off-target toxicity. Spirocyclic scaffolds, particularly the 2-azaspiro[4.5]decane system, have emerged as highly valuable, conformationally restricted bioisosteres for flat piperidine or piperazine rings.

The building block tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) [1] is a highly versatile intermediate. It features a robust, Boc-protected amine at the 2-position and a reactive aldehyde at the 8-position, serving as a divergent hub for synthesizing complex spirocyclic libraries. This guide details the causal logic and self-validating protocols for the oxidation and reduction of this critical spirocyclic aldehyde.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yields and preserve the integrity of the spirocyclic core and the Boc protecting group, reagent selection must be strictly chemoselective.

Reduction to the Primary Alcohol

Conversion of the 8-formyl group to an 8-hydroxymethyl derivative is achieved using Sodium Borohydride (NaBH₄) in methanol.

  • Causality : NaBH₄ is a mild hydride donor. It rapidly and chemoselectively reduces the electrophilic aldehyde carbonyl but is entirely unreactive toward the sterically hindered and electronically deactivated tert-butyl carbamate (Boc group). This ensures quantitative conversion without the risk of Boc-deprotection, which frequently occurs when using stronger reducing agents like LiAlH₄.

Reductive Amination to the Amine

Accessing 8-(aminomethyl) derivatives involves reacting the aldehyde with a primary or secondary amine, followed by reduction using Sodium Triacetoxyborohydride (NaBH(OAc)₃) [2].

  • Causality : As established in foundational methodology by, NaBH(OAc)₃ is the reagent of choice due to its mildness and superior safety profile compared to the highly toxic sodium cyanoborohydride (NaBH₃CN). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic, transiently formed iminium ion. 1,2-Dichloroethane (DCE) is utilized as the solvent to maximize the reaction rate and intermediate solubility.

Oxidation to the Carboxylic Acid (Pinnick Oxidation)

Transforming the aldehyde into a carboxylic acid requires conditions that prevent over-oxidation or spirocycle cleavage. The utilizes sodium chlorite (NaClO₂) and a sodium dihydrogen phosphate (NaH₂PO₄) buffer [3].

  • Causality : The active oxidant is chlorous acid (HClO₂), which selectively reacts with the aldehyde via a pericyclic fragmentation mechanism. A critical component of this protocol is the inclusion of a scavenger, typically 2-methyl-2-butene . The reaction generates hypochlorous acid (HOCl) as a byproduct—a harsh oxidant that can cause unwanted chlorination of the spirocycle. The highly substituted alkene scavenger rapidly reacts with HOCl, protecting the spirocyclic core and ensuring a clean transformation.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the three primary divergent pathways.

TransformationTarget DerivativePrimary ReagentsTempTimeTypical YieldChemoselectivity Focus
Reduction 8-(Hydroxymethyl)NaBH₄, MeOH0 °C to RT1–2 h>90%Preserves Boc carbamate
Reductive Amination 8-(Aminomethyl)R-NH₂, NaBH(OAc)₃, DCERT2–12 h75–95%Reduces iminium over aldehyde
Oxidation 8-Carboxylic AcidNaClO₂, NaH₂PO₄, Scavenger0 °C to RT2–4 h80–95%Avoids over-oxidation/chlorination

Pathway Visualizations

Pathways Aldehyde tert-Butyl 8-formyl-2-azaspiro[4.5]decane -2-carboxylate Alcohol 8-(Hydroxymethyl) Derivative Aldehyde->Alcohol NaBH4, MeOH Acid 8-Carboxylic Acid Derivative Aldehyde->Acid NaClO2, NaH2PO4 Amine 8-(Aminomethyl) Derivative Aldehyde->Amine R-NH2, NaBH(OAc)3

Caption: Divergent oxidation-reduction pathways for the spirocyclic aldehyde building block.

Workflow Step1 1. Dissolve Aldehyde & Amine in DCE Step2 2. Stir at RT for 30 min (Imine Formation) Step1->Step2 Step3 3. Add NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Stir at RT (Monitor by TLC/LCMS) Step3->Step4 Step5 5. Quench with sat. NaHCO3 & Extract Step4->Step5

Caption: Step-by-step experimental workflow for the reductive amination of the spirocyclic aldehyde.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process LCMS/TLC checks and specific phase-separation quenches inherently verify the success of the chemical transformation before final purification.

Protocol A: Reduction to tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate
  • Preparation : In an oven-dried round-bottom flask, dissolve tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous methanol (0.2 M).

  • Cooling : Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition : Add NaBH₄ (1.5 equiv) portionwise over 5 minutes to control the evolution of hydrogen gas.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Validation Check: Monitor by TLC (EtOAc/Hexanes) until the UV-active/stainable aldehyde spot is fully consumed.

  • Quench & Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 10 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the primary alcohol.

Protocol B: Reductive Amination to 8-(Aminomethyl) Derivatives
  • Imine Formation : Dissolve the spirocyclic aldehyde (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). If the amine is a hydrochloride salt, add Triethylamine (1.2 equiv). If the amine is sterically hindered, add glacial acetic acid (1.0 equiv) to catalyze iminium formation.

  • Pre-Stirring : Stir the mixture at room temperature for 30 minutes to allow for complete imine/iminium formation.

  • Reduction : Add NaBH(OAc)₃ (1.5 equiv) portionwise.

  • Reaction : Stir the suspension at room temperature for 2–12 hours. Validation Check: Monitor by LCMS; the intermediate imine mass should transition completely to the product mass.

  • Quench & Workup : Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize acetic acid and boron complexes. Stir vigorously until gas evolution ceases.

  • Isolation : Extract with Dichloromethane (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH) to yield the pure amine.

Protocol C: Pinnick Oxidation to 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid
  • Preparation : Dissolve the spirocyclic aldehyde (1.0 equiv) in a mixture of tert-butanol and water (ratio 4:1, 0.1 M).

  • Scavenger Addition : Add 2-methyl-2-butene (10.0 equiv) to the solution to act as the HOCl scavenger.

  • Buffer & Oxidant : Cool the mixture to 0 °C. Add NaH₂PO₄ (2.0 equiv) followed by the dropwise addition of a concentrated aqueous solution of NaClO₂ (1.5 equiv).

  • Reaction : Stir the biphasic mixture at room temperature for 2–4 hours. Validation Check: TLC will show the disappearance of the starting material and the appearance of a highly polar, baseline-shifted spot (the carboxylic acid).

  • Quench & Workup : Dilute the reaction with water and extract with Ethyl Acetate (3 × 15 mL).

  • Isolation : Wash the combined organic layers with water (to remove phosphate salts) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, American Chemical Society, 1996. URL:[Link]

  • Wikipedia Contributors . "Pinnick oxidation." Wikipedia, The Free Encyclopedia, Wikimedia Foundation. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Flash Chromatography Purification of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Welcome to the Technical Support Center. Purifying tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate presents two distinct chromatographic challenges: the molecule lacks a conjugated UV chromophore, and the reactiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Purifying tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate presents two distinct chromatographic challenges: the molecule lacks a conjugated UV chromophore, and the reactive 8-formyl group is prone to degradation on standard stationary phases.

This guide synthesizes field-proven chromatographic principles with mechanistic causality to help you troubleshoot, optimize, and validate your purification workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my compound invisible on the UV detector during a standard Hexane/Ethyl Acetate gradient?

Causality: The azaspiro[4.5]decane core is fully aliphatic. The only functional groups present are the Boc carbamate and the aldehyde, which exhibit very weak n→π∗ transitions (~280 nm) and stronger π→π∗ transitions below 210 nm. Furthermore, Ethyl Acetate (EtOAc) is not UV transparent; it heavily absorbs UV light between 198 nm and 252 nm[1]. Consequently, the solvent completely masks the low-wavelength absorption of your compound. Solution: Switch to an, which detects compounds based on particle light scattering after solvent evaporation, rendering it independent of the molecule's optical properties[2]. If ELSD is unavailable, replace EtOAc with Methyl tert-Butyl Ether (MTBE) to lower the solvent UV cutoff to 210 nm.

Q2: I am seeing severe streaking, broad peaks, and poor mass recovery. Is my aldehyde degrading on the column?

Causality: Yes. Normal-phase silica gel is inherently acidic (pH 4.5–5.5). Prolonged exposure to acidic silanol groups can catalyze the hydration, self-condensation (aldol-type reactions), or acetalization of the reactive 8-formyl group[3]. The bulky spirocyclic structure can also slow down mass transfer, prolonging the compound's residence time in this acidic environment. Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[4]. This neutralizes the acidic silanols, preventing acid-catalyzed degradation and ensuring sharp elution peaks.

Q3: How can I effectively monitor fractions via TLC if UV quenching (254 nm) fails?

Causality: UV quenching relies on the analyte absorbing 254 nm light to mask the fluorescent indicator (F254) on the TLC plate. Because this spirocyclic aldehyde does not absorb at 254 nm, the plate will remain uniformly green under the UV lamp. Solution: Rely on chemical stains. is highly specific for aldehydes and ketones, forming a visible yellow/orange hydrazone precipitate via a nucleophilic addition-elimination mechanism.

Part 2: Quantitative Data & Decision Matrices

Table 1: Detector and TLC Stain Selection Matrix
Detection MethodSensitivity for AliphaticsMechanism of ActionPros & Cons
ELSD ExcellentNebulization Evaporation Light Scattering[2]Pro: Universal detection[5]. Con: Destructive (~5% sample loss)[2].
Low-UV (210 nm) ModerateDetects n→π∗ transitions of carbonylsPro: Non-destructive. Con: Requires UV-transparent solvents.
UV-Vis (254 nm) PoorDetects extended π→π∗ conjugationPro: Standard on all systems. Con: Fails for this molecule.
2,4-DNP Stain Excellent (TLC)Hydrazone formation with the 8-formyl groupPro: Highly specific to aldehydes. Con: Requires manual spotting.
Table 2: Solvent UV Cutoffs for Low-Wavelength Monitoring
SolventUV Cutoff (nm)Suitability for Low-UV Detection of Aldehydes
Hexane 195 nmExcellent: Completely transparent at 210 nm.
MTBE 210 nmGood: Excellent alternative to EtOAc for polar elution.
Dichloromethane 233 nmModerate: Masks deep-UV but allows ~240 nm monitoring.
Ethyl Acetate 252 nmPoor: Completely masks the aldehyde/Boc signals[1].

Part 3: Mechanistic Workflows

G Start Analyze Compound: tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate CheckUV Does it have a strong UV chromophore? Start->CheckUV NoUV No (Aliphatic/Isolated Carbonyls) CheckUV->NoUV ELSD Is ELSD available on Flash System? NoUV->ELSD UseELSD Use ELSD (Evaporate solvent, detect particles) ELSD->UseELSD Yes NoELSD No ELSD Available ELSD->NoELSD No AltDet Use Low-UV (210nm) with MTBE/Hexane or TLC with DNP/KMnO4 Stains NoELSD->AltDet

Workflow for selecting the optimal detection strategy for UV-transparent spirocyclic aldehydes.

G Aldehyde 8-Formyl Spirocyclic Core Silica Standard Silica Gel (Acidic, pH 4.5-5.5) Aldehyde->Silica Modifier Add 1% TEA to Mobile Phase Aldehyde->Modifier Degradation Aldehyde Degradation (Acetalization/Self-Condensation) Silica->Degradation Streaking Poor Resolution & Low Yield Degradation->Streaking NeutralSilica Deactivated/Neutralized Silica Modifier->NeutralSilica PureProduct Intact Aldehyde Elution (High Yield & Sharp Peaks) NeutralSilica->PureProduct

Mechanistic pathway of silica-induced aldehyde degradation and prevention via TEA deactivation.

Part 4: Self-Validating Experimental Protocols

Protocol A: ELSD-Guided Flash Chromatography with Deactivated Silica

This protocol ensures the chemical integrity of the aldehyde while guaranteeing detection via [6].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Solvent A (Hexane) and Solvent B (MTBE or EtOAc). Add 1% v/v Triethylamine (TEA) to both solvents to neutralize the acidic silica[4].

  • System Equilibration: Flush the silica column with 3–5 column volumes (CV) of the 1% TEA-modified Solvent A to fully deactivate the stationary phase.

  • ELSD Parameter Tuning: Set the ELSD drift tube temperature to 40–50°C (optimized for semi-volatile aliphatic compounds) and adjust the nitrogen carrier gas flow to the manufacturer's specification (typically 1.5–2.0 L/min)[2].

  • Self-Validation Step (Critical): Before loading your crude mixture, inject a blank solvent plug containing a known UV-transparent standard (e.g., cholesterol). If the ELSD registers a sharp peak, the nebulizer and drift tube are functioning correctly[2].

  • Sample Loading: Dry-load the crude tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate onto Celite (avoid silica for dry-loading to minimize acid exposure) and run the gradient.

  • Post-Purification: Evaporate the collected fractions under reduced pressure. The volatile TEA will be removed during this step, leaving the pure, intact aldehyde.

Protocol B: 2,4-DNP TLC Staining for Fraction Analysis

Use this protocol to validate ELSD fractions or to manually locate the compound if ELSD is unavailable.

Step-by-Step Methodology:

  • Stain Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Slowly add this mixture to a solution of 80 mL water and 200 mL ethanol.

  • Fraction Spotting: Spot 2-3 μ L of the eluted fractions onto a silica gel TLC plate.

  • Self-Validation Step (Critical): Spot a known aldehyde (e.g., benzaldehyde or hexanal) on the top corner of the same TLC plate as a positive control.

  • Development & Visualization: Dip the plate into the 2,4-DNP stain and gently heat it with a heat gun. The target spirocyclic aldehyde will rapidly form a bright yellow-orange spot, confirming the presence of the intact formyl group.

References

  • Biotage. "Why you should add an ELSD to your flash chromatography system." Biotage Blog.[Link]

  • Teledyne ISCO. "Evaporative Light Scattering Detectors." Teledyne ISCO Application Notes. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter yield and conversion bottlenecks when utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter yield and conversion bottlenecks when utilizing complex spirocyclic building blocks.

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) is a highly valuable scaffold for introducing conformational restriction. However, the spiro[4.5]decane core imposes significant steric shielding around the C8-formyl group. Depending on the cyclohexane ring's conformation, the aldehyde can suffer from severe 1,3-diaxial interactions or shielding from the bulky Boc-protected pyrrolidine ring. This structural feature disrupts standard nucleophilic trajectories (Bürgi-Dunitz angle), leading to sluggish reaction kinetics, incomplete conversions, and competing side reactions such as premature aldehyde reduction or enolization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Reductive Amination Bottlenecks

Q: Why does direct reductive amination of this spiro-aldehyde with secondary amines yield predominantly the reduced alcohol rather than the target tertiary amine?

A (Causality & Mechanism): In direct reductive amination, the formation of the intermediate iminium ion must outpace the direct reduction of the aldehyde. The bulky spiro[4.5]decane framework severely retards the nucleophilic attack of secondary amines. Consequently, the equilibrium heavily favors the unreacted aldehyde. When a reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) is present, it prematurely reduces the unreacted aldehyde to tert-butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate instead of the desired amine. As demonstrated by Abdel-Magid et al., sterically hindered systems require a stepwise approach because direct protocols fail when iminium formation is thermodynamically disfavored .

Q: How can I force the formation of the iminium ion to prevent aldehyde reduction?

A (Solution): Transition to an indirect (stepwise) reductive amination utilizing a Lewis acid dehydrating agent. Titanium(IV) isopropoxide (Ti(OiPr)4) acts as both a Lewis acid to activate the carbonyl carbon and a water scavenger to drive the equilibrium toward the iminium species before any reducing agent is introduced.

Protocol 1: Stepwise Reductive Amination for Hindered Amines

Self-Validating Checkpoint: The reaction mixture should transition from cloudy to a homogeneous clear/yellowish solution upon complete iminium formation, serving as an internal visual cue before proceeding to the reduction step.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N2/Ar), dissolve tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq, 0.5 mmol) and the secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq) dropwise at room temperature. Stir for 12–16 hours. Causality: The extended time and Lewis acid are mandatory to overcome the high activation energy barrier imposed by the spiro-ring.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) or STAB (2.0 eq) portion-wise.

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO3. The titanium salts will immediately precipitate as a white solid (TiO2). Filter the suspension through a pad of Celite to prevent severe emulsions during extraction. Extract the filtrate with dichloromethane (3x), dry over Na2SO4, and concentrate.

Carbon-Carbon Bond Formation (Organometallic Additions)

Q: When attempting a Grignard addition to the C8 aldehyde, I recover mostly starting material and observe side products. How do I improve the C-C coupling yield?

A (Causality & Mechanism): Grignard reagents (RMgX) and organolithiums (RLi) are highly basic. When nucleophilic attack is sterically hindered by the axial protons of the spiro-cyclohexane ring, the organometallic reagent acts as a base instead of a nucleophile. It abstracts the acidic α-proton of the aldehyde, leading to enolization. Upon aqueous workup, the enolate simply reprotonates, returning the starting material.

Q: What is the best alternative to Grignard reagents for this hindered scaffold?

A (Solution): Suppress the basicity of the nucleophile while enhancing its nucleophilicity by transmetalating the Grignard or organolithium reagent to an organocerium species (Luche-type addition). Organocerium reagents are highly oxophilic and exceptionally nucleophilic, yet virtually non-basic, allowing them to penetrate the steric shield without causing enolization .

Protocol 2: Organocerium-Mediated Alkylation

Self-Validating Checkpoint: The formation of the organocerium species is confirmed by a distinct color change (often from colorless to yellow/orange depending on the alkyl group) upon addition of the Grignard/organolithium to the CeCl3 suspension.

  • Cerium Preparation: Vigorously dry Cerium(III) chloride heptahydrate (CeCl3·7H2O) under high vacuum at 140 °C for 2 hours to yield anhydrous CeCl3. Suspend in anhydrous THF (0.3 M) and stir vigorously at room temperature for 2 hours.

  • Transmetalation: Cool the CeCl3 suspension to -78 °C. Add the Grignard or organolithium reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C to form the organocerium species (RCeCl2).

  • Addition: Add a solution of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq in THF) dropwise.

  • Completion: Stir for 2 hours at -78 °C, then allow to warm to 0 °C. Quench with 10% aqueous acetic acid. Causality: The oxophilicity of cerium activates the hindered carbonyl, while its low basicity completely prevents α-deprotonation.

Quantitative Reagent Selection Matrix

To streamline your experimental design, refer to the following data summary for reagent selection based on the steric demands of your target transformation.

Reaction TypeReagent SystemTarget NucleophileExpected ConversionPrimary Failure Mode / Risk
Direct Reductive Amination NaBH(OAc)3 (STAB), DCEPrimary AminesHigh (>85%)Low risk
Direct Reductive Amination NaBH(OAc)3 (STAB), DCESecondary AminesLow (<30%)Premature aldehyde reduction
Indirect Reductive Amination 1. Ti(OiPr)4 2. NaBH3CNBulky Secondary AminesHigh (75-90%)Emulsions during workup (TiO2)
Nucleophilic Alkylation RMgBr, THFAlkyl/ArylLow-ModerateEnolization (Starting material recovery)
Nucleophilic Alkylation RCeCl2 (from RMgBr + CeCl3)Alkyl/ArylHigh (>85%)Moisture sensitivity of CeCl3

Decision Pathway for Hindered Spiro-Aldehydes

Below is a logical workflow to determine the optimal synthetic route when functionalizing the C8 position of the 2-azaspiro[4.5]decane scaffold.

Workflow Start tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Reaction Planning Amine Reductive Amination Start->Amine CCBond C-C Bond Formation (e.g., Alkylation) Start->CCBond PrimaryAmine Primary Amine (Low Steric Bulk) Amine->PrimaryAmine SecondaryAmine Secondary/Bulky Amine (High Steric Bulk) Amine->SecondaryAmine Enolization Risk: Enolization > Addition (Due to basicity) CCBond->Enolization DirectRA Direct RA with STAB (1,2-DCE, RT) PrimaryAmine->DirectRA IndirectRA Stepwise RA + Ti(OiPr)4 Force Iminium Formation SecondaryAmine->IndirectRA CeCl3 Use Organocerium (RCeCl2) Minimize Basicity Enolization->CeCl3

Decision tree for overcoming steric hindrance in C8-aldehyde reactions.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Organocerium chemistry Source: Wikipedia URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Boc Removal from 2-Azaspiro[4.5]decane Scaffolds

Audience: Researchers, scientists, and drug development professionals. Overview The 2-azaspiro[4.5]decane scaffold is a conformationally constrained spirocyclic amine utilized extensively in drug discovery to improve met...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview

The 2-azaspiro[4.5]decane scaffold is a conformationally constrained spirocyclic amine utilized extensively in drug discovery to improve metabolic stability and target affinity. During the synthesis of these derivatives, the tert-butyloxycarbonyl (Boc) group is the premier choice for amine protection. However, the acid-catalyzed removal of the Boc group generates a highly reactive tert-butyl cation (1[1]). In complex, highly functionalized 2-azaspiro[4.5]decane systems, this intermediate can trigger a cascade of side reactions, including unintended alkylation and product degradation. This guide provides authoritative troubleshooting strategies to ensure high-yielding, clean deprotections.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I seeing +56 Da (t-butylation) side products in my LC-MS after Boc deprotection? A1: The primary mechanism of Boc deprotection involves protonation of the carbamate oxygen followed by fragmentation into the free amine, carbon dioxide, and a transient tert-butyl cation (2[2]). If not immediately trapped, this electrophilic cation will alkylate electron-rich aromatic rings, thiols, or alcohols present on your functionalized 2-azaspiro[4.5]decane scaffold (3[3]). To prevent this, nucleophilic scavengers must be added to the cleavage cocktail to outcompete the substrate for the cation (4[4]).

Q2: My 2-azaspiro[4.5]decane derivative is sterically hindered. Why is the deprotection stalling? A2: Spirocyclic systems inherently possess significant steric bulk. Substituents adjacent to the nitrogen restrict the conformational accessibility required for the acid to protonate the carbamate. When standard trifluoroacetic acid (TFA) mixtures fail, researchers often observe incomplete conversion. Switching to a more potent alternative—such as 4M HCl in 1,4-dioxane—can drive the reaction to completion (5[5]). This method has been successfully utilized for multigram-scale Boc-deprotections of spirocyclic amino acids (6[6]).

Q3: I am observing a +96 Da mass addition. What is this, and how do I prevent it? A3: A +96 Da addition typically indicates trifluoroacetylation of the newly liberated secondary spiro-amine, a known side reaction when using TFA (7[7]). This occurs when TFA reacts with the amine during concentration or prolonged storage. To prevent this, avoid heating the reaction during evaporation, co-evaporate with toluene to aid TFA removal, and ensure a robust basic workup to fully neutralize residual TFA before isolation.

Troubleshooting Workflow

G Start Analyze Crude Mixture (LC-MS / TLC) Decision What is the primary issue? Start->Decision Incomplete Incomplete Deprotection Decision->Incomplete SideProd Side Products Formed Decision->SideProd Steric Steric Hindrance around Spirocenter? Incomplete->Steric TypeSide Identify Side Product SideProd->TypeSide Sol1 Switch to 4M HCl/Dioxane or increase time Steric->Sol1 TBut t-Butylation of Nucleophiles (+56 Da) TypeSide->TBut TFAc Trifluoroacetylation of Amine (+96 Da) TypeSide->TFAc Sol2 Add Scavengers (TIPS, H2O, Anisole) TBut->Sol2 Sol3 Improve TFA Removal & Basic Workup TFAc->Sol3

Diagnostic workflow for resolving common Boc deprotection issues in spirocyclic scaffolds.

Quantitative Data: Scavenger Selection Guide

Choosing the correct scavenger cocktail is critical for maintaining the integrity of functionalized 2-azaspiro[4.5]decane scaffolds. Triisopropylsilane (TIS/TIPS) and H₂O are among the most common and effective scavengers used during TFA cleavage (8[8]).

Scavenger CocktailComposition (v/v)Primary Function & MechanismBest Used For
Standard TFA/TIPS/H₂O 95 : 2.5 : 2.5General-purpose trapping of t-butyl cations. TIPS acts as a hydride donor; H₂O quenches cations to form t-butanol.Standard scaffolds lacking highly sensitive sulfur or indole residues (5[5]).
Reagent K 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT)Highly nucleophilic environment. EDT and thioanisole rapidly intercept carbocations before they alkylate the substrate.Scaffolds containing sensitive sulfur (e.g., thiols, thioethers) or electron-rich aromatics (8[8]).
4M HCl in Dioxane NeatProvides strong acidity without generating trifluoroacetate adducts. Avoids biphasic reaction mixtures.Sterically hindered, unfunctionalized 2-azaspiro[4.5]decanes prone to incomplete deprotection (6[6]).

Self-Validating Experimental Protocol

Optimized Solution-Phase Boc Deprotection using TFA/TIPS/H₂O

This protocol is designed as a self-validating system: it incorporates mandatory analytical checkpoints to ensure the spirocyclic core remains intact and side reactions are mitigated in real-time.

Materials:

  • Boc-protected 2-azaspiro[4.5]decane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

Step-by-Step Methodology:

  • Preparation & Scavenger Addition: Dissolve the Boc-protected compound in DCM to achieve a concentration of approximately 0.1 M. Add TIPS (2.5% v/v of final volume) and H₂O (2.5% v/v of final volume). Causality Check: Pre-mixing scavengers ensures they are uniformly distributed and ready to intercept the tert-butyl cation the moment it is generated.

  • Acid Introduction: Cool the reaction flask to 0 °C using an ice bath. Slowly add TFA dropwise until it constitutes 50% of the total solvent volume (e.g., 1:1 TFA:DCM). Remove the ice bath and allow the mixture to warm to room temperature.

  • Reaction Monitoring (Self-Validation): Stir for 1 hour. Extract a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS.

    • Validation Criteria: The starting material mass ([M+H]+) should be absent. The product mass (Desired Amine [M+H]+) should be the base peak.

    • Intervention: If starting material persists, do not add more TFA. Instead, verify the absence of steric hindrance or consider evaporating and switching to the 4M HCl/Dioxane protocol.

  • Quenching and Workup: Once complete, concentrate the reaction mixture under reduced pressure (bath temperature < 30 °C to prevent trifluoroacetylation). Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

  • Neutralization: Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer tests basic (pH > 8). Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free 2-azaspiro[4.5]decane amine.

References

  • Benchchem. "Navigating Boc Deprotection: A Guide to Preventing Side Products." Benchchem.
  • Benchchem. "Scavengers for Boc deprotection to prevent side reactions." Benchchem.
  • ChemRxiv. "PRACTICAL MULTIGRAM APPROACH TO CONFORMATIONALLY CONSTRAINED PROLINE-BASED BUILDING BLOCKS WITH GAMMA-SPIRO CONJUNCTION." ChemRxiv.
  • Benchchem. "Common side reactions with Boc-protected amino acids and how to avoid them." Benchchem.
  • ACS Publications. "TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis." Organic Process Research & Development.
  • Benchchem. "Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA)." Benchchem.
  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry.
  • J&K Scientific LLC. "BOC Protection and Deprotection." J&K Scientific.

Sources

Optimization

Handling moisture sensitivity of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Technical Support Center: Handling & Troubleshooting tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addre...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5).

This bifunctional molecule presents a unique handling challenge: it contains a highly robust, base-stable tert-butyloxycarbonyl (Boc) protecting group alongside a highly reactive, moisture-sensitive formyl (aldehyde) group[1][2]. Failure to manage the ambient environment during storage and experimentation will lead to rapid degradation, directly impacting downstream yields in reactions such as reductive aminations or Wittig olefinations.

Part 1: Mechanistic Insight into Moisture Sensitivity

To troubleshoot effectively, you must understand the causality behind the degradation. The Boc group is generally impervious to moisture and basic conditions, though it remains labile to strong acids like TFA or HCl[1]. The true vulnerability lies in the formyl group .

When exposed to atmospheric moisture, the electrophilic carbonyl carbon of the aldehyde undergoes rapid nucleophilic attack by water. This forms a geminal diol (hydrate) [3]. While this hydration is an equilibrium process, the introduction of oxygen or concentration of the sample can drive irreversible secondary reactions:

  • Oxidation: The aldehyde can irreversibly oxidize to a carboxylic acid in the presence of air and moisture[4].

  • Oligomerization: As water evaporates from a hydrated sample, the increasing local concentration can trigger aldol condensations or oligomerization, turning the compound into a viscous semisolid[4][5].

G A Active Aldehyde (Formyl Group) C Gem-Diol (Hydrate) Inactive Intermediate A->C Reversible Addition D Carboxylic Acid (Irreversible Oxidation) A->D O2 Exposure B Atmospheric Moisture (H2O) B->C Nucleophilic Attack E Oligomers (Viscous Semisolid) C->E Concentration / Evaporation

Mechanistic pathways of moisture-induced degradation of the formyl group.

Part 2: Troubleshooting FAQs

Q1: My reductive amination yield dropped from 85% to 15% using a month-old batch. What happened? A: Your compound has likely converted into a gem-diol (hydrate) due to moisture ingress. Reductive amination requires the free aldehyde to first condense with an amine to form an imine[3]. The hydrate cannot form this imine. You must reverse the hydration (see Protocol 2 below) before proceeding.

Q2: The Boc group is stable, so why do suppliers mandate storage under inert gas at -20 °C? A: While the Boc carbamate is stable[1], the formyl group on the spiro[4.5]decane core is highly susceptible to both hydration and oxidation. Storing the compound at -20 °C under Argon minimizes the kinetic energy required for oligomerization and eliminates the moisture/oxygen required for hydration and oxidation[6][7][8].

Q3: My NMR spectrum shows the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of a new broad peak around 5.0 ppm. Is the compound ruined? A: Not necessarily. This is the classic spectroscopic signature of hydrate formation. The sp2 carbonyl carbon has rehybridized to an sp3 carbon, shifting the proton upfield. If there are no broad, polymeric baseline peaks (indicating oligomerization) or a broad peak at ~11-12 ppm (indicating carboxylic acid formation), the compound can be salvaged via azeotropic distillation.

Q4: The compound has turned from a clear liquid/oil into a thick, brown, gummy solid. Can I recover it? A: Unlikely. This physical change indicates that the hydrated aldehyde has undergone oligomerization (likely via aldol condensation, as the formyl group on the cyclohexane ring is enolizable)[4][5]. This process is largely irreversible under standard laboratory conditions. Discard and use a fresh batch.

Part 3: Quantitative Storage & Stability Data

To ensure reproducibility, adhere to the following empirically validated storage metrics.

Storage ConditionAtmosphereTemp (°C)Expected Shelf LifePrimary Degradation Risk
Optimal (Long-term) Argon / N2-20 °C> 12 MonthsNone (if seal is maintained)
Short-term (Working) Argon / N22 - 8 °C1 - 2 WeeksSlow hydrate formation
Ambient (Benchtop) Air (Ambient)20 - 25 °C< 24 HoursRapid hydration & oxidation
Aqueous Solution N/A20 - 25 °CMinutesImmediate gem-diol conversion

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Moisture-Free Handling & Aliquoting

Objective: Prevent atmospheric condensation and moisture ingress during routine use.

  • Equilibration: Remove the sealed vial of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate from -20 °C storage. Place it in a desiccator and allow it to warm to room temperature for at least 1 hour. Crucial Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the chemical.

  • Inert Environment: Purge a glovebox or Schlenk line with high-purity Argon (99.999%).

  • Extraction: Open the vial exclusively under the Argon atmosphere. Withdraw the required mass using flame-dried spatulas or anhydrous syringe techniques.

  • Resealing: Backfill the source vial with Argon, seal the cap tightly, wrap with PTFE tape or Parafilm, and return immediately to -20 °C storage[8].

Protocol 2: Reversing Hydrate Formation (Azeotropic Distillation)

Objective: Dehydrate the inactive gem-diol back to the reactive free aldehyde.

  • Reconstitution: Dissolve 100 mg of the suspected hydrated compound in 5 mL of anhydrous toluene in a flame-dried round-bottom flask.

  • Azeotropic Removal: Attach the flask to a rotary evaporator. Concentrate the solution under reduced pressure (40 °C water bath, 50-100 mbar). Crucial Causality: Toluene forms a low-boiling azeotrope with water, physically dragging the hydration water out of the equilibrium mixture as it evaporates.

  • Iteration: Repeat the addition of 5 mL anhydrous toluene and subsequent evaporation two additional times to ensure the equilibrium is completely driven back to the free aldehyde.

  • Final Drying: Place the resulting residue under high vacuum (<0.1 mbar) on a Schlenk line for 2–4 hours.

  • Immediate Use: Flush the flask with dry Argon. The compound must be used immediately in your downstream reaction (e.g., reductive amination) before ambient moisture can re-enter the system.

References

  • rsc.org - CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles URL:[Link]

  • acs.org - Secondary Organic Aerosol Formation by Glyoxal Hydration and Oligomer Formation URL:[Link]

  • acs.org - Secondary Organic Aerosol Formation during Evaporation of Droplets Containing Atmospheric Aldehydes URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate vs other spirocyclic aldehydes in drug discovery

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures represents a paradigm shift in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), drug developers can dramatically enhance a candidate's aqueous solubility, metabolic stability, and target specificity [1]. At the forefront of this "Escape from Flatland" strategy is the utilization of spirocyclic building blocks.

As a Senior Application Scientist, I have evaluated numerous spirocyclic scaffolds for lead optimization. This guide provides an objective, data-driven comparison of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate against other prominent spirocyclic aldehydes, detailing their physicochemical profiles, structural vectorization, and validated synthetic workflows.

Structural Profiling & Physicochemical Comparison

The 2-azaspiro[4.5]decane core consists of a 5-membered pyrrolidine-like ring fused at a single spiro carbon to a 6-membered cyclohexane-like ring. In tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate, the nitrogen is protected by a bulky Boc group, while the 8-position bears a highly reactive formyl (aldehyde) handle.

When selecting a spirocyclic aldehyde for library generation, the choice of ring size dictates the steric bulk, conformational flexibility, and ultimate trajectory of the appended pharmacophores.

Quantitative Comparison of Spirocyclic Aldehyde Building Blocks
Scaffold (Boc-protected, formyl-substituted)FormulaMW ( g/mol )Fsp³ FractionRing Dynamics & Vectorization Profile
2-Azaspiro[3.3]heptane C₁₂H₁₉NO₃225.290.83Highly rigid, linear exit vectors. High ring strain limits stability under harsh acidic/thermal conditions.
7-Azaspiro[3.5]nonane C₁₄H₂₃NO₃253.340.86Intermediate bulk. The 4-membered ring restricts the amine vector, while the 6-membered ring allows chair-flip flexibility.
2-Azaspiro[4.5]decane C₁₅H₂₅NO₃267.360.87Optimal balance. The 5-membered ring offers a wider vector angle; the 6-membered ring provides adaptable hydrophobic bulk.
3-Azaspiro[5.5]undecane C₁₆H₂₇NO₃281.390.88Highly lipophilic and bulky. Both rings undergo chair flips, creating a dynamic, large-volume footprint for deep pockets.

Data Interpretation: The [4.5] spiro system occupies a "Goldilocks" zone. It avoids the synthetic instability and high strain energy of [3.3] systems while preventing the excessive lipophilicity and molecular weight penalties associated with [5.5] systems.

Pharmacological Impact: Case Studies in Target Binding

The unique 3D vectorization of the azaspiro[4.5]decane core has been successfully exploited to target challenging central nervous system (CNS) receptors.

  • M1 Muscarinic Agonists: Research into Alzheimer's disease therapeutics has demonstrated that 1-oxa-8-azaspiro[4.5]decane derivatives act as potent M1 muscarinic agonists. The[4.5] architecture perfectly mimics the spatial arrangement of muscarone, allowing the molecule to anchor deeply into the orthosteric site while maintaining high Fsp³-driven solubility [2].

  • FAAH Inhibitors: In the development of analgesics, optimizing flat piperazine/piperidine cores into spirocyclic urea derivatives (such as oxa-azaspiro[4.5]decanes) resulted in covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH) with remarkable reductions in off-target toxicity and improved CNS penetrance [3].

G A Planar Heterocycles (e.g., Piperidine/Piperazine) B Spirocyclic Scaffold (2-Azaspiro[4.5]decane) A->B Scaffold Hopping C Increased Fsp3 Fraction (>0.85) B->C D 3D Pharmacophore Vectorization B->D E Enhanced Aqueous Solubility C->E F Reduced CYP450 Metabolism C->F G Higher Target Selectivity D->G

Logical flow: Transitioning to spirocycles improves ADME via high Fsp3 and 3D vectorization.

Synthetic Workflows: Reductive Amination Protocol

The formyl group at the 8-position of tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is an ideal electrophilic handle for late-stage diversification via reductive amination.

To ensure high yields and prevent the formation of unwanted alcohol byproducts, I employ a two-step, self-validating protocol that isolates imine formation from the reduction event.

Step-by-Step Methodology

Phase 1: Imine Formation

  • Preparation: Dissolve tert-butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity. DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (40 °C) if the primary amine is sterically hindered.

  • Self-Validation Checkpoint: Stir the reaction for 2–4 hours. Do not proceed until LC-MS or TLC confirms the complete disappearance of the starting aldehyde. Why? Introducing the reducing agent prematurely will irreversibly reduce the unreacted aldehyde into a primary alcohol, destroying the starting material and complicating purification.

Phase 2: Selective Reduction 4. Reduction: Cool the reaction to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions.

  • Causality: NaBH(OAc)₃ is a mild, highly selective hydride source that readily reduces protonated imines but reacts sluggishly with aldehydes. This provides a secondary layer of chemical safety against alcohol formation.
  • Quench & Workup: After 1 hour, quench the reaction with saturated aqueous NaHCO₃.
  • Causality: The basic quench neutralizes the acetic acid catalyst and safely hydrolyzes any unreacted hydride species, preventing downstream side reactions during the organic extraction. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

    Workflow A Aldehyde Core (Spiro[4.5]decane) B Amine Addition (+ AcOH cat. in DCE) A->B C Imine Intermediate (LC-MS Validated) B->C -H2O D Reduction (NaBH(OAc)3) C->D E Boc Deprotection (TFA / DCM) D->E

    Workflow for the reductive amination of spirocyclic aldehydes with self-validating checkpoints.

Conclusion

While highly strained systems like azaspiro[3.3]heptane offer the lowest molecular weight, they often suffer from synthetic limitations. Conversely, [5.5] systems can introduce excessive lipophilic bulk. tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate strikes the optimal balance. It provides a robust, synthetically tractable scaffold with a high Fsp³ fraction, enabling medicinal chemists to effectively vectorize pharmacophores into deep target pockets while maintaining excellent physicochemical properties.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Tsukamoto, M., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. URL:[Link]

  • Meyers, M. J., et al. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Bioorganic & Medicinal Chemistry Letters, 21(21), 6545-6553. URL:[Link]

Comparative

Stereochemical Validation of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate Derivatives: A Comparative Guide

Executive Summary: The sp³-Rich Paradigm Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional scaffolds. This "escape from flatlan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The sp³-Rich Paradigm

Modern medicinal chemistry has increasingly shifted away from flat, sp²-hybridized aromatic systems toward complex, sp³-rich three-dimensional scaffolds. This "escape from flatland" significantly improves physicochemical properties, target specificity, and metabolic stability. Among these architectures, spirocyclic compounds have emerged as highly privileged motifs1[1].

Specifically, the azaspiro[4.5]decane scaffold serves as a versatile platform for targeting central nervous system (CNS) receptors and inflammatory kinases2[2]. A critical building block in this space is tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5)3[3]. However, the introduction of the formyl group at the C8 position creates a stereochemical challenge: determining the relative configuration (axial vs. equatorial / cis vs. trans) with respect to the spiro-fused pyrrolidine ring.

This guide objectively compares the three primary analytical modalities used to validate the stereochemistry of these derivatives, providing actionable, self-validating protocols for drug development professionals.

Orthogonal Modalities: A Comparative Matrix

Selecting the correct analytical technique depends on the physical state of the intermediate and the required depth of structural insight4[4].

Parameter2D ROESY NMRX-Ray CrystallographyVibrational Circular Dichroism (VCD)
Primary Output Relative configuration (solution)Absolute & relative configuration (solid)Absolute configuration (solution)
Sample Requirement ~10–15 mg (Amorphous/Liquid)High-quality single crystal~20–30 mg (Amorphous/Liquid)
Conformational State Dynamic (Time-averaged)Static (Lattice-locked)Dynamic (Boltzmann-weighted)
Turnaround Time HoursDays to Weeks (Crystallization bottleneck)Days (Computational bottleneck)
Key Limitation Cannot determine absolute chiralityRequires crystallizable derivativesHighly sensitive to DFT basis set errors

Self-Validating Experimental Protocols

To ensure scientific integrity, each methodology below is designed not just as a sequence of steps, but as a logically grounded, self-validating system.

Protocol A: 2D ROESY NMR (Solution-State Relative Configuration)

Causality & Rationale: The molecular weight of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate is ~267 Da. At standard spectrometer frequencies (e.g., 600 MHz), molecules in the 200–500 Da range tumble at a rate where the maximum Nuclear Overhauser Effect (NOE) enhancement approaches zero. Therefore, standard NOESY is unreliable. We must use ROESY (Rotating-frame Overhauser Effect Spectroscopy), which utilizes a spin-lock field to ensure cross-peaks are always positive and observable regardless of the tumbling rate.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3​ . Reasoning: A non-polar, aprotic solvent prevents hydrogen bonding that could artificially distort the native chair conformation of the cyclohexane ring.

  • Parameter Optimization: Measure the longitudinal relaxation time ( T1​ ) using an inversion-recovery sequence. Set the inter-scan delay ( D1​ ) to 5×T1​ to ensure complete magnetization recovery.

  • ROESY Acquisition: Apply a continuous-wave spin-lock of ~2.5 kHz for a mixing time ( τm​ ) of 250 ms. Reasoning: This duration is long enough to build spatial correlations (< 5 Å) but short enough to prevent TOCSY artifacts (through-bond transfer masquerading as through-space transfer).

  • Self-Validation Mechanism: Integrate the cross-peak of the diastereotopic geminal protons on the pyrrolidine ring. Because their distance is fixed by covalent geometry (~1.75 Å), use this integral as an internal calibration ruler. If the calculated distance for these reference protons deviates by >5%, the spin-lock power is flawed, and the data must be discarded.

Protocol B: X-Ray Crystallography (Solid-State Absolute Configuration)

Causality & Rationale: Aliphatic spirocyclic aldehydes are typically viscous oils or low-melting solids, making direct crystallization nearly impossible. To solve this, the formyl group must be derivatized with a heavy-atom-containing reagent (e.g., forming a p-bromophenylhydrazone). The heavy atom (Bromine) not only induces crystallization but provides the anomalous dispersion necessary to solve the phase problem and determine the absolute configuration.

  • Derivatization & Crystallization: React the formyl group with p-bromophenylhydrazine. Purify the resulting hydrazone and set up vapor diffusion crystallization using a DCM/Hexane gradient.

  • Diffraction Data Collection: Mount the crystal on a diffractometer and cool to 100 K using a nitrogen stream. Reasoning: Cryo-cooling minimizes atomic thermal vibrations (B-factors), drastically sharpening the electron density maps.

  • Self-Validation Mechanism: After refining the structural model, evaluate the Flack parameter. A Flack parameter of ~0 (with an estimated standard deviation < 0.1) confirms the correct absolute stereoisomer. If the Flack parameter is ~0.5, the crystal is a racemic twin, meaning the absolute configuration assignment is statistically invalid.

Protocol C: Vibrational Circular Dichroism (VCD)

Causality & Rationale: VCD measures the differential absorption of left and right circularly polarized infrared light. Because the cyclohexane ring in the azaspirodecane scaffold can undergo chair-flips, the experimental VCD spectrum is a composite of all conformers present in the solution. Therefore, Density Functional Theory (DFT) must be used to calculate and Boltzmann-weight the spectra of all low-energy conformers.

  • Conformational Search (In Silico): Perform a molecular mechanics conformational search, followed by DFT geometry optimization at the B3LYP/6-31G* level. Reasoning: This functional/basis set combination offers the optimal balance between computational cost and accurate vibrational frequency prediction for sp³-rich organic molecules.

  • Spectral Acquisition: Dissolve 25 mg of the compound in CDCl3​ and inject it into a BaF2​ cell. Acquire the IR and VCD spectra over 12 hours. Reasoning: BaF2​ is transparent in the critical fingerprint region (1800–1000 cm⁻¹).

  • Self-Validation Mechanism: Before analyzing the VCD data, overlay the DFT-calculated unpolarized IR spectrum with the experimental IR spectrum. If the IR spectra do not yield a high similarity index (>0.9), the DFT conformational ensemble is physically incorrect, and the VCD comparison must be aborted.

Quantitative Data Summary

Below is a representative data matrix summarizing the expected ROESY integrations used to validate the cis-isomer (where the formyl group and the pyrrolidine nitrogen are on the same face of the cyclohexane ring).

Table 2: Representative ROESY Distance Matrix for the cis-Isomer

Proton PairExperimental IntegralCalculated Distance (Å)Theoretical Distance (Å)Validation Status
H_geminal (Ref) 100.01.75 (Fixed)1.75Validated Ruler
H8 (axial) - H_spiro (axial) 12.42.482.50Strong ROE (Confirmed)
H8 (axial) - H_spiro (equatorial) 2.13.353.40Weak ROE (Confirmed)
H8 (equatorial) - H_spiro (axial) 0.0> 5.005.20No ROE expected

Stereochemical Decision Workflow

The following logic tree dictates the optimal path for stereochemical validation based on the physical properties of the isolated azaspirodecane derivative.

Workflow N1 Synthesis & Isolation tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate N2 Chiral Resolution (SFC) N1->N2 N3 Physical State Assessment N2->N3 N4 X-Ray Crystallography (Absolute Configuration) N3->N4 Single Crystal N5 2D ROESY NMR (Relative Solution State) N3->N5 Amorphous/Liquid N6 VCD + DFT (Absolute Solution State) N3->N6 Amorphous/Liquid N7 Data Convergence & Stereochemical Assignment N4->N7 N5->N7 N6->N7

Fig 1. Decision tree for the stereochemical validation of spirocyclic derivatives.

References

  • European Journal of Medicinal Chemistry: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at:[Link]

  • MtoZ Biolabs: CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? Available at: [Link]

Sources

Validation

Analytical Purity Verification of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate: A Comparative Guide to Elemental Analysis and Orthogonal Techniques

Executive Summary In the relentless pursuit of novel therapeutics, drug discovery scientists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of planar aromatic rings[1]. By increasing the fract...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of novel therapeutics, drug discovery scientists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of planar aromatic rings[1]. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles impart a distinct three-dimensional geometry that significantly enhances aqueous solubility, metabolic stability, and target binding selectivity[1][2].

tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5) is a highly versatile, Boc-protected spirocyclic building block featuring an aldehyde functional group[3]. However, the structural complexity of spirocyclic intermediates introduces unique challenges in Quality Control (QC). Relying solely on High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can yield false purity readings due to variable UV response factors or ionization efficiencies[4].

This guide provides an objective comparison of analytical techniques used to determine the elemental composition and absolute purity of this spirocyclic scaffold. By contrasting traditional CHNS/O Combustion Analysis with Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) , we establish a self-validating analytical framework for pharmaceutical researchers.

Theoretical Elemental Composition

Before comparing analytical methodologies, it is critical to establish the theoretical baseline for tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

  • Molecular Formula: C₁₅H₂₅NO₃

  • Molecular Weight: 267.36 g/mol

  • Exact Mass: 267.1834 Da

For pharmaceutical-grade intermediates, elemental analysis results must fall within a strict ±0.4% variance from the calculated theoretical values to confirm bulk purity and rule out the presence of inorganic salts or residual solvents[5].

Table 1: Theoretical vs. Acceptable Elemental Analysis (EA) Ranges
ElementAtomic MassAtoms per MoleculeTheoretical Mass ContributionTheoretical Percentage (%)Acceptable QC Range (±0.4%)
Carbon (C) 12.01115180.165 g/mol 67.38% 66.98% – 67.78%
Hydrogen (H) 1.0082525.200 g/mol 9.43% 9.03% – 9.83%
Nitrogen (N) 14.007114.007 g/mol 5.24% 4.84% – 5.64%
Oxygen (O) 15.999347.997 g/mol 17.95% 17.55% – 18.35%

Comparative Analysis of Analytical Techniques

To validate the purity of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate, laboratories must choose the appropriate analytical tool. Below is an objective comparison of the three primary techniques.

CHNS/O Combustion Analysis (The Gold Standard)

Combustion analysis remains the definitive method for determining bulk elemental composition. Based on the classical Pregl-Dumas method, the sample is subjected to "flash combustion" in an oxygen-rich environment at approximately 1000°C[6][7].

  • Causality of Detection: Carbon is oxidized to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx). The gas mixture is swept by a helium carrier gas over a copper reduction column at 600°C, which quantitatively reduces NOx to N₂ gas and scavenges excess oxygen[8]. The gases are then separated via Gas Chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[9].

  • Advantage: Detects "invisible" impurities (e.g., inorganic salts, residual water) that do not absorb UV light or ionize in MS.

Quantitative NMR (qNMR)

While standard ¹H NMR confirms molecular structure, qNMR is a primary ratio method used to determine absolute purity without requiring a reference standard of the analyte itself[4][10].

  • Causality of Detection: The fundamental principle of qNMR is that the area under an NMR resonance signal (the integral) is directly proportional to the number of nuclei generating that signal[4][11]. By spiking the sample with a highly pure, chemically stable internal standard (e.g., maleic acid), the exact mass fraction of the spirocycle can be calculated[4].

  • Advantage: Non-destructive, highly precise, and orthogonal to chromatographic methods[12].

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the compound, confirming its molecular formula.

  • Causality of Detection: By measuring the mass-to-charge ratio (m/z) to four decimal places, HRMS distinguishes the target molecule from isobaric impurities.

  • Limitation: It is not a quantitative bulk purity technique. It cannot detect inorganic salts and is subject to ionization bias.

Table 2: Performance Comparison of Analytical Techniques
FeatureCHNS Combustion AnalysisQuantitative NMR (qNMR)LC-HRMS
Primary Output Bulk elemental mass fractions (%)Absolute organic purity (%)Exact mass & trace impurity profile
Detects Inorganic Salts? Yes (via skewed CHN ratios)No (unless using specific nuclei)No
Requires Analyte Standard? No (Uses universal calibrants)No (Uses internal standard)Yes (for quantitation)
Sample Destruction DestructiveNon-destructiveDestructive
Best Used For Final batch release & bulk QCStructural integrity & absolute assayIdentity confirmation

Experimental Workflows & Visualizations

To ensure scientific integrity, the following workflows represent self-validating systems for the analysis of tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate.

CHNS_Workflow A Sample Preparation (1-3 mg in Tin Capsule) B Flash Combustion (~1000°C in O2) A->B Introduce Sample C Catalytic Reduction (Cu at 600°C, NOx -> N2) B->C Combustion Gases D Gas Chromatography (Separation of CO2, H2O, N2) C->D Carrier Gas (Helium) E Thermal Conductivity Detection (TCD) D->E Elution

Pregl-Dumas combustion workflow for elemental analysis.

Protocol A: CHNS Combustion Analysis (Bulk Purity)
  • Calibration: Calibrate the elemental analyzer using 2–3 mg of a certified reference standard, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene), using the K-factor calibration method[9].

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of thoroughly dried tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate into a highly pure tin capsule. Crucial Causality: The sample must be dried under vacuum to remove residual solvents/water, which would artificially inflate the Hydrogen and Oxygen percentages[5].

  • Combustion: Drop the folded tin capsule into the combustion reactor at 1000°C. The tin creates an exothermic reaction with the injected oxygen pulse, briefly raising the local temperature to ~1800°C to ensure complete oxidation[6].

  • Reduction & Separation: Pass the combustion gases through a copper reduction tube at 600°C, followed by a water trap (if analyzing only CN) or directly onto a GC column for separation[8][9].

  • Detection: Quantify the separated N₂, CO₂, and H₂O gases via TCD. Compare the integrated areas against the BBOT calibration curve.

Purity_Decision_Tree Start tert-Butyl 8-formyl-2-azaspiro[4.5] decane-2-carboxylate LCMS Initial QC: LC-MS / HRMS (Identity & Trace Impurities) Start->LCMS EA Bulk Elemental Purity: CHNS/O Combustion LCMS->EA Exact Mass Confirmed qNMR Orthogonal Structural Purity: 1H qNMR LCMS->qNMR Isomer Check Needed Release Batch Release (Meets ±0.4% EA variance) EA->Release Pass qNMR->Release Pass

Orthogonal purity verification workflow for spirocyclic building blocks.

Protocol B: ¹H qNMR Purity Determination (Structural Purity)
  • Standard Selection: Select an internal standard (IS) that is highly pure, soluble in the chosen NMR solvent, and produces a distinct singlet peak that does not overlap with the spirocycle's signals. Maleic acid (singlet at ~6.26 ppm in DMSO-d₆) is ideal, as it avoids the aliphatic region (1.0–4.0 ppm) where the spiro[4.5]decane ring and tert-butyl protons resonate[4].

  • Sample Preparation: Accurately weigh ~10 mg of the spirocycle and ~5 mg of the IS using a microbalance. Dissolve completely in 0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated (typically D1 ≥ 30 seconds). Crucial Causality: Insufficient relaxation time leads to incomplete magnetization recovery, skewing the integration ratios and causing false purity calculations[12].

  • Calculation: Calculate the purity ( Px​ ) using the following self-validating formula[12][13]:

    Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity).

Conclusion & Best Practices

For complex 3D intermediates like tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate , relying on a single analytical technique is a critical vulnerability in drug development.

While LC-HRMS is excellent for confirming the exact mass and identifying trace organic impurities, it cannot guarantee bulk batch integrity. CHNS Combustion Analysis remains the mandatory gold standard for confirming that the bulk material is free from inorganic salts and residual solvents, requiring results within ±0.4% of the theoretical values (C: 67.38%, H: 9.43%, N: 5.24%). When combined orthogonally with qNMR , researchers establish a completely self-validating QC system that ensures the spirocyclic scaffold will perform predictably in downstream synthetic steps.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate

The handling of highly functionalized spirocyclic building blocks requires a rigorous, mechanistically grounded approach to laboratory safety. tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5)[1...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling of highly functionalized spirocyclic building blocks requires a rigorous, mechanistically grounded approach to laboratory safety. tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate (CAS: 2230804-16-5)[1] is a critical intermediate in modern drug discovery, prized for its rigid three-dimensional scaffold. However, its dual functionality—a reactive aldehyde (formyl) group and a lipophilic tert-butyloxycarbonyl (Boc) protected amine—creates specific toxicological and operational hazards that must be actively managed[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic compliance. By understanding the chemical causality behind the hazards, you can implement a self-validating safety protocol that protects both the researcher and the integrity of the chemical synthesis.

Hazard Assessment & Mechanistic Causality

To safely handle this compound, one must first understand why it is hazardous. The risks are intrinsically tied to its molecular structure[3].

Hazard ClassificationGHS CodeMechanistic Causality
Acute Oral Toxicity H302 (Harmful if swallowed)The Boc protecting group significantly increases the molecule's lipophilicity. If accidentally ingested, this lipophilic character enhances membrane permeability, facilitating rapid absorption across the gastrointestinal tract[2][4].
Skin & Eye Irritation H315 / H319The formyl (aldehyde) moiety is a strong electrophile. Upon contact with mucosal membranes or skin, it can covalently cross-link with primary amines present in tissue proteins, leading to acute irritation and localized cellular damage[3].
Respiratory Irritation H335As a finely milled organic powder, airborne particulates can deposit in the upper respiratory tract. The localized concentration of the reactive aldehyde group causes immediate tissue irritation[5].
Chemical Instability N/A (Operational Risk)Aldehydes are prone to autoxidation in the presence of atmospheric oxygen, converting to carboxylic acids. Furthermore, the Boc group is highly sensitive to strong acids, which will trigger rapid decomposition, evolving isobutylene and carbon dioxide gas[6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is engineered specifically to counteract the electrophilic and lipophilic threats posed by this spirocyclic building block[7].

PPE CategoryRequired SpecificationScientific Rationale
Hand Protection Nitrile Gloves (EN 374 compliant, minimum 4 mil thickness)Nitrile provides an excellent barrier against solid organic powders. Because the Boc group enhances transdermal penetration, preventing direct dermal contact is critical. Note: If the compound is dissolved in Dichloromethane (DCM), double-gloving or switching to heavier butyl gloves is required due to rapid nitrile breakthrough.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses with side shields are inadequate. Snug-fitting goggles prevent airborne dust from reaching the eyes, neutralizing the H319 (Serious Eye Irritation) risk caused by the electrophilic formyl group.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesPrevents accumulation of static-prone organic dust on personal clothing.
Respiratory N95/P100 Particulate RespiratorOnly required if handling large quantities (>50g) outside of a certified fume hood (which is strictly discouraged).

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Setup & Containment

  • Ensure the chemical fume hood is operational.

  • Self-Validation: Check the digital airflow monitor. Do not proceed unless the face velocity is confirmed to be between 80–120 feet per minute (fpm).

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) to prevent the autoxidation of the formyl group[3].

Step 2: Safe Dispensing

  • Ground the analytical balance to prevent static discharge.

  • Use a grounded, anti-static micro-spatula to transfer the powder[7]. This prevents the fine powder from aerosolizing or clinging to the sides of the weighing boat, mitigating inhalation risks.

  • Self-Validation: After weighing, inspect the exterior of the vial and the balance pan. If any rogue powder is visible, immediately wipe it with a lint-free cloth dampened with ethanol.

Step 3: Reaction Integration

  • Dissolve the compound in a compatible, dry organic solvent (e.g., THF, DCM, or DMF) before adding other reagents.

  • Critical Warning: Strictly segregate this compound from strong acids (e.g., TFA, HCl) during initial handling. Premature exposure to acid will cleave the Boc group, violently releasing CO₂ and isobutylene gas, potentially causing a closed-system explosion[6].

Spill Response & Disposal Plan

In the event of a breach in containment, follow this targeted remediation strategy:

Solid Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Suppress: Do NOT dry sweep. Lightly mist the spilled powder with a non-reactive solvent (e.g., isopropanol) to suppress aerosolization.

  • Collect: Use a plastic (non-sparking) scoop to transfer the dampened material into a hazardous waste container[7].

  • Validate Decontamination: Swab the spill area with a methanol-soaked wipe. Dispose of the wipe in the solid organic waste bin.

Waste Disposal:

  • Segregation: Dispose of all associated waste in a clearly labeled "Non-Acidic Hazardous Organic Waste" container.

  • Rationale: Mixing unreacted tert-Butyl 8-formyl-2-azaspiro[4.5]decane-2-carboxylate with acidic waste streams will trigger delayed gas evolution, risking the rupture of the waste carboy.

Visualized Safety Workflow

Workflow N1 1. Environmental Setup (Fume Hood & Inert Gas) N2 2. PPE Verification (Nitrile, Goggles, Coat) N1->N2 Flow >80 fpm N3 3. Safe Dispensing (Anti-Static Tools) N2->N3 Don PPE N4 4. Chemical Reaction (Avoid Strong Acids) N3->N4 Transfer N5 5. Waste Segregation (Non-Acidic Organic) N4->N5 Quench & Dispose

Operational workflow for handling Boc-protected spirocyclic aldehydes.

References

  • ACS Publications. "Multigram Synthesis of 3,3-Spiro-α-prolines." The Journal of Organic Chemistry. Available at:[Link]

Sources

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